H-Glu-Obzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKKJHBHCZXTQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-09-6 | |
| Record name | 13030-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Glu-Obzl chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Glu-Obzl Variants
For researchers, scientists, and drug development professionals, understanding the chemical properties and structure of protected amino acids is fundamental for their effective application in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of this compound, a term that can refer to several derivatives of glutamic acid with benzyl (B1604629) ester protecting groups. We will delineate the properties of the three main forms: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), L-Glutamic acid α-benzyl ester (this compound), and L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl).
Chemical Structure and Identification
The ambiguity of "this compound" necessitates a clear distinction between its isomeric forms. The position of the benzyl ester group significantly influences the molecule's reactivity and its application in peptide synthesis.
-
L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH): The most common variant, where the side chain (gamma) carboxyl group is protected by a benzyl ester.
-
L-Glutamic acid α-benzyl ester (this compound): The carboxyl group at the alpha-carbon is protected by a benzyl ester.
-
L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl): Both the alpha and gamma carboxyl groups are protected by benzyl esters.
A summary of their key structural identifiers is presented below.
| Identifier | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |
| Synonyms | H-Glu(OBzl)-OH, L-Glutamic acid 5-benzyl ester | H-L-Glu-OBzl, L-Glutamic acid 1-benzyl ester | H-Glu(OBzl)-OBzl HCl, L-Glutamic acid dibenzyl ester hydrochloride |
| CAS Number | 1676-73-9[1][2][3] | 13030-09-6[4][5] | 4561-10-8[6][7] |
| Molecular Formula | C₁₂H₁₅NO₄[1][3] | C₁₂H₁₅NO₄[4][8] | C₁₉H₂₁NO₄ (Free base)[6] |
| IUPAC Name | (2S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid[2][9] | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[4] | (2S)-2-amino-5-(benzyloxy)-5-oxopentanoate benzyl ester hydrochloride |
| SMILES String | N--INVALID-LINK--C(O)=O[10][11] | C1=CC=C(C=C1)COC(=O)--INVALID-LINK--O)N[4] | C1=CC=C(C=C1)COC(=O)CC--INVALID-LINK--N.Cl |
| InChI Key | BGGHCRNCRWQABU-JTQLQIEISA-N[3][9][10] | HFZKKJHBHCZXTQ-JTQLQIEISA-N[4] | Not readily available |
Physicochemical Properties
The physical and chemical properties of these compounds are crucial for their handling, storage, and reaction conditions. The data presented here is compiled from various sources and represents typical values.
| Property | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |
| Molecular Weight | 237.25 g/mol [1][3] | 237.25 g/mol [8] | 327.38 g/mol (Free base) |
| Appearance | White to off-white crystalline powder[1] | White powder | White solid |
| Melting Point | 181-182 °C[1][3][10] | 155-175 °C | Not readily available |
| Optical Activity | [α]20/D +19±2°, c = 1% in acetic acid[10][11] | Not readily available | Not readily available |
| Solubility | Soluble in polar organic solvents; slightly soluble in acetic acid, DMSO, and methanol (B129727) (with heating).[2][3] | Not readily available | Not readily available |
| Storage | 2-8°C[3][10][11] | Room temperature, dry | Room temperature, dry[6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound derivatives are essential for their successful application in research and development.
Synthesis of L-Glutamic acid γ-benzyl ester
Objective: To synthesize γ-benzyl L-glutamate from L-glutamic acid and benzyl alcohol.
Materials:
-
L-glutamic acid
-
Benzyl alcohol
-
60% Sulfuric acid
-
Sodium bicarbonate
-
Ice
-
Water (carbon dioxide-free)
-
Acetone
-
Ether
Procedure:
-
Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.[8]
-
Heat the mixture to 70°C and stir for 45 minutes.[8]
-
Cool the solution and then apply a vacuum of approximately 100 mm.[8]
-
Reheat the reaction to 70°C and distill off water for about 4.5 hours.[8]
-
After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 liters of water.[8]
-
Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water and 8 liters of acetone.[8]
-
Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.[8]
-
For purification, recrystallize the crude product from 12.5 liters of hot water.[8]
-
Filter the hot solution and allow it to cool, followed by overnight refrigeration.[8]
-
Collect the recrystallized product, wash with cold water and then with THF, and dry to obtain pure γ-benzyl L-glutamate.[8]
HPLC Analysis of Protected Amino Acids
Objective: To analyze the purity of this compound derivatives using High-Performance Liquid Chromatography (HPLC).
General Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Monitor the elution of the compound using a UV detector, typically at 214 nm and 280 nm.
-
Analysis: The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Note: This is a general protocol and may need to be optimized for the specific this compound derivative and HPLC system being used.
Visualization of Experimental Workflows
The primary application of H-Glu(OBzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing glutamic acid residues into a peptide chain. The benzyl ester protects the side-chain carboxyl group during peptide bond formation.
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using H-Glu(OBzl)-OH.
This diagram illustrates the cyclical nature of SPPS, starting with a solid support (resin), followed by the deprotection of the N-terminal protecting group (Fmoc), coupling of the protected amino acid (H-Glu(OBzl)-OH), and washing steps. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleavage of the peptide from the resin and removal of all protecting groups.
Applications in Research and Development
H-Glu(OBzl)-OH and its isomers are invaluable tools in the synthesis of peptides and peptidomimetics. The benzyl protecting group is stable under the conditions used for Fmoc-based SPPS but can be readily removed by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This selective protection allows for the controlled formation of peptide bonds and the synthesis of complex peptide sequences.[1] These synthetic peptides have wide-ranging applications in drug discovery, diagnostics, and as research tools to study biological processes.[1]
References
- 1. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 6. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. prepchem.com [prepchem.com]
- 9. Cbz-L-Glutamic acid 1-benzyl ester(3705-42-8) 1H NMR spectrum [chemicalbook.com]
- 10. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR [m.chemicalbook.com]
- 11. H-Glu(OBzl)-Gly-OH|lookchem [lookchem.com]
An In-depth Technical Guide to the Synthesis of L-Glutamic Acid γ-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Glutamic acid γ-benzyl ester, a crucial intermediate in the production of polypeptides and other pharmaceuticals.[1][2] The document details various chemical and biocatalytic methodologies, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols. Visualizations of the synthesis workflows are provided to facilitate a clear understanding of the processes.
Introduction
L-Glutamic acid γ-benzyl ester is a derivative of L-glutamic acid where the γ-carboxylic acid group is protected by a benzyl (B1604629) group. This selective protection is vital in peptide synthesis to ensure that the α-carboxylic acid group is available for peptide bond formation. Its derivatives are also key components in the synthesis of polymers for various biological applications, including drug delivery systems.[2] The synthesis of this compound can be challenging due to the presence of two carboxylic acid groups, which can lead to the formation of a mixture of α- and γ-esters, as well as the di-ester.[1] This guide explores several prominent synthesis routes, focusing on their efficiency, selectivity, and experimental feasibility.
Chemical Synthesis Pathways
Several chemical methods have been developed for the synthesis of L-Glutamic acid γ-benzyl ester. The most common approaches involve direct esterification with benzyl alcohol under acidic conditions or metal-promoted selective esterification.
Acid-Catalyzed Direct Esterification
A traditional and straightforward method for synthesizing L-Glutamic acid γ-benzyl ester is the direct esterification of L-glutamic acid with benzyl alcohol using a strong acid catalyst, such as sulfuric acid.[3][4]
Experimental Protocol:
-
In a round bottom flask equipped with a distillation head, combine L-glutamic acid, benzyl alcohol, and 60% sulfuric acid.[3]
-
Heat the mixture to 70°C and stir for approximately 45 minutes.[3]
-
Cool the resulting solution and apply a reduced pressure to distill off water at 70°C for about 4.5 hours.[3]
-
After allowing the reaction mixture to stand overnight, it will become viscous. Slowly add this to a stirred mixture of sodium bicarbonate, ice, and water to precipitate the crude product.[3]
-
Collect the precipitate by filtration and wash it with carbon dioxide-free water and acetone.[3]
-
Air-dry the precipitate, followed by trituration with ether and further drying to yield the desired γ-benzyl L-glutamate.[3]
-
For purification, the crude product can be recrystallized from hot water. The recrystallized product is then collected, washed with cold water and THF, and dried in vacuo.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | ||
| L-Glutamic Acid | 1416 g | [3] |
| 60% Sulfuric Acid | 1560 g | [3] |
| Benzyl Alcohol | 1152 g | [3] |
| Yield | ||
| Crude Product | 1044 g | [3] |
| Recrystallized Product | 693 g | [3] |
| Melting Point | 156-157°C | [3] |
Logical Workflow for Acid-Catalyzed Esterification:
Caption: Workflow of Acid-Catalyzed Synthesis.
Copper(II) Chloride Promoted Selective Esterification
To improve the selectivity towards the γ-ester and avoid the formation of byproducts, a method utilizing copper(II) chloride as a promoter has been developed. This approach offers high selectivity and yield.[1] The coordination of the Cu2+ ion to the amino and α-carboxyl groups increases the acidity of the α-carboxyl group, which in turn promotes the selective esterification at the γ-position.[1]
Experimental Protocol:
A detailed experimental protocol for this specific method was not available in the searched literature. However, the general principle involves the reaction of L-glutamic acid and benzyl alcohol in the presence of CuCl2. A key advantage of this method is its tolerance to water, allowing the reaction to proceed without the need for water removal.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | CuCl2 | [1] |
| Selectivity | 100% | [1] |
| Yield | 95.31% | [1] |
Proposed Reaction Pathway:
Caption: CuCl2-Promoted Selective Esterification.
Synthesis via N-Carboxyanhydride (NCA) Intermediate
An alternative route to L-Glutamic acid γ-benzyl ester involves its use as a monomer for polymerization. The synthesis of the monomer itself is a key step. This pathway first prepares the γ-benzyl ester and then converts it into an N-carboxyanhydride (NCA) for subsequent polymerization.
Preparation of γ-Benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)
The synthesis of the NCA derivative is a crucial step for the ring-opening polymerization to form poly(γ-benzyl-L-glutamate).
Experimental Protocol:
-
React L-Glutamic acid γ-benzyl ester with triphosgene (B27547) in anhydrous ethyl acetate (B1210297) under a nitrogen atmosphere at 105°C for 2 hours.[5]
-
Precipitate the product in hexane (B92381) at -20°C overnight.[5]
-
Dissolve the filtered product in ethyl acetate and recrystallize it from hexane at -20°C. Repeat the recrystallization process five times.[5]
-
Dry the final product, γ-benzyl-L-glutamate N-carboxy anhydride (B1165640) (BGNCA), under vacuum at 40°C overnight.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | ||
| L-Glutamic acid γ-benzyl ester | 4 g | [5] |
| Triphosgene | 2.5 g | [5] |
| Anhydrous Ethyl Acetate | 120 ml | [5] |
| Reaction Conditions | ||
| Temperature | 105°C | [5] |
| Time | 2 hours | [5] |
Experimental Workflow for NCA Synthesis:
Caption: Synthesis of BGNCA.
Conclusion
The synthesis of L-Glutamic acid γ-benzyl ester can be achieved through several effective pathways. The choice of method depends on the desired scale, purity requirements, and available resources. The acid-catalyzed direct esterification is a classical and scalable method, though it may require extensive purification to remove byproducts. The copper(II) chloride promoted method offers excellent selectivity and high yields under milder conditions. For applications in polymer chemistry, the synthesis via the N-carboxyanhydride intermediate is the preferred route. Each method presents a unique set of advantages and challenges, and a thorough understanding of the experimental details is crucial for successful synthesis.
References
A Technical Guide to Benzyl-Protected Glutamic Acid Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two key benzyl-protected derivatives of glutamic acid: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) and L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl •HCl). These compounds are fundamental building blocks in the field of peptide synthesis, playing a crucial role in the development of novel therapeutics, diagnostic agents, and biochemical probes. This document details their chemical properties, synthesis protocols, and applications in drug discovery and development.
Core Chemical Data
The accurate identification and characterization of these reagents are paramount for reproducible experimental outcomes. The following tables summarize the key quantitative data for H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl.
| Compound Name | L-Glutamic acid γ-benzyl ester |
| Synonyms | H-Glu(OBzl)-OH, (2S)-2-amino-5-oxo-5-(phenylmethoxy)pentanoic acid |
| CAS Number | 1676-73-9 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol [1] |
| Compound Name | L-Glutamic acid dibenzyl ester hydrochloride |
| Synonyms | H-Glu(OBzl)-OBzl •HCl |
| CAS Number | 4561-10-8 |
| Molecular Formula | C₁₉H₂₂ClNO₄ |
| Molecular Weight | 363.84 g/mol [2] |
The Role of Benzyl (B1604629) Protection in Peptide Synthesis
In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional groups of amino acids. The benzyl ester group serves as a robust protecting group for the carboxylic acid functionalities of glutamic acid. This protection is critical for directing the peptide bond formation to the desired amino and carboxyl termini.
The use of H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled and sequential addition of amino acids is necessary to build a specific peptide sequence. The benzyl groups effectively mask the acidic side chain of glutamic acid, preventing it from interfering with the coupling reactions of the peptide backbone.
Experimental Protocols: Synthesis of Benzyl-Protected Glutamic Acid
The following are illustrative protocols for the synthesis of L-Glutamic acid γ-benzyl ester and its dibenzyl ester derivative.
Synthesis of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH)
This protocol describes a common method for the selective esterification of the γ-carboxyl group of L-glutamic acid.
Materials:
-
L-glutamic acid
-
Benzyl alcohol
-
60% Sulfuric acid
-
Sodium bicarbonate
-
Ice
-
Water
-
Acetone
-
Ether
Procedure:
-
Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.
-
Heat the mixture to 70°C and stir for 45 minutes.
-
Cool the solution and apply a reduced pressure of approximately 100 mm.
-
Reheat the reaction to 70°C and distill off water for about 4.5 hours.
-
After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.
-
Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.
-
Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.
-
Recrystallize the crude product from hot water to obtain pure γ-benzyl L-glutamate.
Applications in Drug Development and Research
The primary application of H-Glu(OBzl)-OH and its derivatives lies in their role as essential building blocks for the synthesis of peptides with therapeutic potential. The incorporation of glutamic acid residues can enhance the hydrophilicity and influence the structural and receptor-binding properties of a polypeptide.
Peptide-Based Drug Discovery
Benzyl-protected glutamic acid is instrumental in the synthesis of a wide array of therapeutic peptides, including those for metabolic diseases, oncology, and infectious diseases. For instance, the strategic placement of glutamic acid residues in glucagon-like peptide-1 (GLP-1) receptor agonists can improve their pharmacokinetic profiles and therapeutic efficacy in the treatment of type 2 diabetes and obesity. The ability to control the precise sequence and composition of these peptides, facilitated by protected amino acids like H-Glu(OBzl)-OH, is fundamental to modern drug discovery.
Drug Delivery Systems
Beyond its use in peptide synthesis, poly(γ-benzyl-L-glutamate) (PBLG), a polymer synthesized from H-Glu(OBzl)-OH, has been investigated for its potential in drug delivery systems. The properties of these polypeptide-based platforms can be modulated to control the release of encapsulated drugs. For example, the homopolymer of PBLG exhibits a helical structure and has been shown to provide a moderate release rate for certain drugs. By creating copolymers, such as with polyethylene (B3416737) glycol (PEG), the release characteristics can be tailored for specific therapeutic applications, offering a versatile platform for controlled drug release.
Deprotection of the Benzyl Ester Group
A critical step in the completion of peptide synthesis is the removal of the protecting groups to yield the final, biologically active peptide. The benzyl ester is typically cleaved under mild conditions, preserving the integrity of the peptide backbone.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is a widely used method where the protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free carboxylic acid.
-
Acidolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can also be used to remove the benzyl group. The choice of acid and reaction conditions can be optimized to ensure selective deprotection without damaging the peptide.
Experimental and Logical Workflows
The following diagrams illustrate the key processes involving benzyl-protected glutamic acid.
Caption: Synthesis workflow for L-Glutamic acid γ-benzyl ester.
Caption: Role of H-Glu(OBzl)-OH in a typical peptide synthesis workflow.
References
Solubility Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu-Obzl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl), a critical parameter for its application in peptide synthesis, drug development, and other research areas. The document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates a typical workflow for assessing solubility.
Quantitative Solubility Data
The solubility of this compound and its derivatives is influenced by the specific form of the compound (e.g., free amino acid, salt, or N-protected), the solvent, and the temperature. The following table summarizes the available quantitative solubility data. It is important to note that comprehensive data across a wide range of solvents is limited in publicly available literature.
| Compound Name | CAS Number | Solvent | Solubility | Concentration (mM) | Notes |
| L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) | 1676-73-9 | Water | 2 mg/mL[1] | 8.43 mM | Requires sonication for dissolution.[1] |
| L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl·HCl) | 4561-10-8 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 274.85 mM | Requires sonication for dissolution. |
| Nα-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) | 13574-13-5 | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 296.41 mM | Saturation point not specified. |
| Nα-Z-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) | 5680-86-4 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 269.27 mM | Requires sonication for dissolution.[2] |
| Nα-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) | 123639-61-2 | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[3] | 435.27 mM |
Qualitative Solubility Information
In the absence of precise quantitative data for this compound in a broader range of solvents, qualitative descriptions from various sources are valuable.
-
L-Glutamic acid dibenzyl ester p-toluenesulfonate is reported to be readily soluble in organic solvents such as ethanol.[1]
-
L-Glutamic acid dibenzyl ester hydrochloride is soluble in chloroform (B151607), dichloromethane, ethyl acetate, and acetone.[4]
-
The parent compound, L-Glutamic acid , is soluble in water but has poor solubility in methanol, ethanol, ether, and acetone.[5] The presence of the benzyl (B1604629) ester in this compound significantly alters this profile, increasing its affinity for organic solvents.
-
Poly-γ-benzyl-L-glutamate , a polymer of this compound, is soluble in chloroform (at 50 mg/mL), dimethylformamide, benzene, toluene, and methylene (B1212753) chloride.[6] It adopts a random coil conformation in trifluoroacetic acid (TFA) and dichloroacetic acid (DCA).[6]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The shake-flask method is a commonly employed and reliable technique.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
-
Preparation : An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).
-
Equilibration : The container is agitated (e.g., using a shaker or stirrer) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid. Filtration is typically performed using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.
-
Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.
-
UV-Vis Spectrophotometry : If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Gravimetric Analysis : This involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This method is less sensitive and requires careful execution to ensure all solvent is removed without degrading the compound.
-
Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
References
Stability and Recommended Storage of H-Glu-Obzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical development. Understanding the stability profile of this protected amino acid is critical for its effective use in peptide synthesis and other applications where purity and integrity are paramount.
Executive Summary
This compound is susceptible to two primary degradation pathways: hydrolysis of the benzyl (B1604629) ester and intramolecular cyclization to form pyroglutamic acid. The stability of this compound is influenced by temperature, pH, and moisture. Proper storage is therefore essential to minimize degradation and preserve the quality of the material.
Data Presentation: Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers. Adherence to these guidelines will help minimize degradation and maintain the compound's purity.
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage. |
| 2-8°C | 2 years | Suitable for shorter-term storage. | |
| Room Temperature | Unspecified | Should be stored in a dry environment. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and pyroglutamate (B8496135) formation. These reactions can be influenced by various factors, leading to the formation of impurities.
Hydrolysis of the Benzyl Ester
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction yields L-Glutamic acid and benzyl alcohol as the primary degradation products. The rate of hydrolysis is dependent on pH and temperature.
Pyroglutamate Formation
Intramolecular cyclization of the γ-carboxyl group with the α-amino group can lead to the formation of pyroglutamic acid and the release of benzyl alcohol. This non-enzymatic reaction is a common degradation pathway for N-terminal glutamic acid residues in peptides and can also occur with the free amino acid derivative. Studies have shown that the rate of pyroglutamate formation is pH-dependent, with increased rates observed at both acidic (pH 4) and basic (pH 8) conditions, and minimal formation at approximately pH 6.2. One study on a similar molecule reported a half-life of approximately 9 months in a pH 4.1 buffer at 45°C.
Visualization of Degradation Pathways
The following diagram illustrates the main degradation pathways of this compound.
Caption: Major degradation routes of this compound.
Experimental Protocols: Forced Degradation Studies
To assess the stability of this compound and identify potential degradation products, forced degradation studies are recommended. A general protocol for such a study is outlined below. This protocol should be adapted based on the specific analytical methods available and the intended application of the compound.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and thermal stress) and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatically controlled oven
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for stability testing.
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Keep the mixture at room temperature. Withdraw samples at various time points, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature and protected from light. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in the initial solvent, and analyze by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways are hydrolysis of the benzyl ester and the formation of pyroglutamate. By adhering to the recommended storage conditions, particularly low temperatures and dry environments, the integrity of this compound can be maintained. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies is highly recommended to identify and quantify potential impurities.
H-Glu(OBzl)-OH: A Technical Guide to its Core Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(OBzl)-OH, also known as L-Glutamic acid γ-benzyl ester, is a pivotal derivative of the amino acid L-glutamic acid. Its principal role in scientific research lies in its application as a protected building block in the synthesis of peptides and polymers. The strategic placement of a benzyl (B1604629) (Bzl) group to protect the γ-carboxyl functional group of glutamic acid is crucial for preventing undesirable side reactions during complex chemical syntheses. This technical guide provides an in-depth overview of the key research applications of H-Glu(OBzl)-OH, with a focus on peptide synthesis and the development of advanced polymeric materials for drug delivery.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of H-Glu(OBzl)-OH is essential for its effective application in research and development.
| Property | Value | References |
| Synonyms | L-Glutamic acid γ-benzyl ester, H-Glu(OBzl)-OH | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 153-177 °C | [2] |
| Purity | ≥99% (HPLC) | [2] |
| Solubility | Soluble in methanol, ethanol, ether, benzene, acetone, chloroform, and ethyl acetate. | [3] |
| Storage Conditions | 0-8 °C | [2] |
Key Research Applications
Peptide Synthesis
The primary application of H-Glu(OBzl)-OH is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The benzyl ester serves as a robust protecting group for the side chain carboxyl group of glutamic acid, preventing its unintended participation in peptide bond formation.
Role in Peptide Synthesis:
-
Prevention of Side Reactions: During peptide chain elongation, the activated carboxyl group of the incoming amino acid should only react with the N-terminal amino group of the growing peptide chain. The benzyl protection of the glutamic acid side chain ensures this specificity.[4]
-
Compatibility with Synthesis Strategies: The benzyl group is compatible with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategies.[5]
-
Deprotection: The benzyl group is typically removed at the final stage of peptide synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in the Boc strategy, or through catalytic hydrogenation.[2][5] In the Fmoc strategy, a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers is used for the final cleavage and deprotection.[6]
Experimental Protocol: Incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS
This protocol outlines the general steps for incorporating a glutamic acid residue using Fmoc-Glu(OBzl)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling of Fmoc-Glu(OBzl)-OH:
-
Dissolve Fmoc-Glu(OBzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.
-
-
Washing: Wash the resin extensively with DMF to remove unreacted amino acid and coupling reagents.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with a solvent like dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the benzyl and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers.
-
Lyophilize the crude peptide to obtain a dry powder.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Quantitative Data on Protecting Group Efficiency
While direct, side-by-side comparative studies are limited in the literature, the choice of protecting group for the glutamic acid side chain can influence the overall yield and purity of the synthesized peptide. The benzyl group is a well-established and widely used protecting group. An alternative is the tert-butyl (tBu) group, which is also commonly used in Fmoc-SPPS and is cleaved under milder acidic conditions than the benzyl group.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages | Typical Crude Peptide Purity |
| Benzyl (Bzl) | Strong acid (e.g., HF, TFMSA, high % TFA)[5] | Robust, stable to many synthetic conditions. | Requires harsh cleavage conditions that can potentially degrade sensitive peptides.[2] | 50-70% (sequence dependent)[7] |
| tert-Butyl (tBu) | Moderate acid (e.g., TFA)[1] | Milder cleavage conditions, compatible with acid-sensitive residues. | Can be prematurely cleaved under certain conditions. | 50-70% (sequence dependent)[7] |
It is important to note that the final yield and purity are highly dependent on the specific peptide sequence, the coupling reagents used, and the optimization of the synthesis protocol.
Diagram: Workflow of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for the incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS.
Polymer Synthesis for Drug Delivery
H-Glu(OBzl)-OH is a key monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable and biocompatible polymer with significant potential in drug delivery applications.[3][8] PBLG can self-assemble into nanoparticles, which can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[3]
Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)
A common method for synthesizing PBLG is the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomer, γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).
Experimental Protocol: Synthesis of PBLG via Ring-Opening Polymerization
-
Synthesis of BLG-NCA:
-
React H-Glu(OBzl)-OH with a phosgenating agent (e.g., triphosgene) in an anhydrous solvent (e.g., ethyl acetate) under an inert atmosphere (e.g., nitrogen).
-
The reaction is typically carried out at elevated temperatures (e.g., 105°C) for several hours.
-
The resulting BLG-NCA is purified by recrystallization.
-
-
Ring-Opening Polymerization of BLG-NCA:
-
Dissolve the purified BLG-NCA monomer in an anhydrous solvent (e.g., N,N-dimethylformamide - DMF).
-
Initiate the polymerization by adding an initiator, such as a primary amine (e.g., n-hexylamine), to the monomer solution. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[8]
-
Allow the reaction to proceed at room temperature for several days under an inert atmosphere. The polymerization is accompanied by the evolution of carbon dioxide.
-
Precipitate the synthesized PBLG polymer by adding the reaction mixture to a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization: Characterize the synthesized PBLG for its molecular weight, polydispersity, and structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Application in Drug Delivery:
PBLG nanoparticles can be formulated to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, the polymer backbone can be modified with targeting ligands or polyethylene (B3416737) glycol (PEG) to enhance circulation time and achieve targeted drug delivery.[3]
Diagram: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)
Caption: Synthetic pathway for Poly(γ-benzyl-L-glutamate) (PBLG).
Conclusion
H-Glu(OBzl)-OH is an indispensable tool for researchers in the fields of peptide chemistry and materials science. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are vital for drug discovery and biochemical studies. Furthermore, its use as a monomer for the creation of biocompatible polymers like PBLG opens up exciting avenues for the development of advanced drug delivery systems. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize H-Glu(OBzl)-OH in their scientific endeavors.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly impacting the yield, purity, and overall efficiency of the process. Among the arsenal (B13267) of available protecting groups for glutamic acid, the benzyl (B1604629) ester (H-Glu(OBzl)-OH) has long been a cornerstone, particularly within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive overview of the role of H-Glu(OBzl)-OH, detailing its applications, advantages, and potential pitfalls. We present quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their peptide synthesis endeavors.
The Chemistry and Application of H-Glu(OBzl)-OH in SPPS
L-Glutamic acid possesses a γ-carboxylic acid on its side chain that must be protected during SPPS to prevent side reactions, such as the formation of deletion sequences or branching of the peptide chain. The benzyl ester of the glutamic acid side chain (Glu(OBzl)) offers robust protection under the conditions required for the stepwise assembly of the peptide chain on a solid support.
The primary application of H-Glu(OBzl)-OH is within the Boc/Bzl protection strategy. In this approach, the temporary Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including Glu(OBzl), remain intact. These benzyl groups are then removed during the final cleavage of the peptide from the resin, typically with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This quasi-orthogonality is a key feature of the Boc/Bzl strategy.[2]
Advantages and Limitations of H-Glu(OBzl)-OH
The use of H-Glu(OBzl)-OH in SPPS offers several distinct advantages:
-
Stability: The benzyl ester is stable to the repetitive TFA treatments used for Nα-Boc deprotection, ensuring the integrity of the side chain throughout the synthesis.
-
Compatibility: It is compatible with a wide range of coupling reagents and solvents commonly used in Boc-SPPS.
-
Simultaneous Deprotection: The final cleavage step with strong acids like HF simultaneously removes the Glu(OBzl) group along with other benzyl-based side-chain protecting groups and cleaves the peptide from the resin, streamlining the workup process.[1][3]
However, there are also limitations to consider:
-
Harsh Cleavage Conditions: The requirement for strong, hazardous acids like HF for deprotection necessitates specialized equipment and handling procedures.[3][4]
-
Potential Side Reactions: Under certain conditions, side reactions such as transesterification and anisylation can occur.[5][6] Transesterification can happen during the attachment of the first amino acid to the resin if catalyzed by a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to the formation of methyl esters if methanol (B129727) is present.[5] Anisylation, the alkylation of the glutamic acid side chain by anisole (B1667542) (a common scavenger in HF cleavage), can occur during the final cleavage step.[6]
-
Catalyst Poisoning in Hydrogenolysis: While catalytic hydrogenolysis is an alternative, milder deprotection method, it can be hampered by catalyst poisoning from sulfur-containing residues like methionine and cysteine.[7]
Quantitative Data: A Comparative Overview
The efficiency of peptide synthesis is often measured by coupling efficiency and overall yield. While specific values can vary depending on the peptide sequence and synthesis conditions, the following table provides a comparative summary of typical quantitative data for glutamic acid protection in SPPS.
| Parameter | H-Glu(OBzl)-OH (Boc Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc Strategy) | Notes |
| Coupling Efficiency (per step) | >99% | >99% | Monitored by ninhydrin (B49086) test. Difficult couplings may require double coupling.[8] |
| Overall Crude Peptide Yield | 60 - 80% | 60 - 85% | Highly dependent on peptide length and sequence.[8] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 50 - 80% | Purification is typically required.[8] |
| Deprotection Conditions | Anhydrous HF or TFMSA | 20-50% Piperidine in DMF | Boc/Bzl strategy requires strong acids. |
| Key Side Reactions | Transesterification, Anisylation, Aspartimide formation (if Asp is present) | Aspartimide formation, Diketopiperazine formation | Side reaction profiles differ between the two strategies.[5][6] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful peptide synthesis. Below are step-by-step methodologies for the key steps involving H-Glu(OBzl)-OH in Boc-SPPS.
Coupling of Boc-Glu(OBzl)-OH
This protocol describes a standard manual coupling procedure on a swollen aminomethylated resin.
Materials:
-
Boc-Glu(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with a free amino group (e.g., MBHA resin)
-
10% Diisopropylethylamine (DIEA) in DMF (for neutralization)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then for 20 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice). Wash with DMF (5x).
-
Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling completion using the Kaiser (ninhydrin) test. A yellow color indicates a complete reaction. If the test is positive (blue/purple), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the benzyl protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Acetic acid solution (for peptide dissolution)
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.[8] The choice of scavengers depends on the peptide sequence to prevent side reactions with sensitive amino acids like Trp, Met, and Tyr.
-
HF Condensation: Cool the reaction vessel with a dry ice/acetone bath. Carefully condense the required volume of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[8] The exact time and temperature may need optimization based on the peptide and resin linkage. For peptides containing Glu(OBzl), cleavage at or below 5°C is recommended to minimize side reactions.[1]
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.
-
Washing and Collection: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and other organic impurities. Collect the peptide by centrifugation or filtration.
-
Extraction: Dissolve the crude peptide in a suitable aqueous solvent, such as a dilute acetic acid solution, and lyophilize.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
H-Glu(OBzl)-OH remains a valuable and widely used building block in solid-phase peptide synthesis, particularly within the robust Boc/Bzl strategy. Its stability and compatibility make it a reliable choice for the protection of the glutamic acid side chain. However, researchers must be mindful of the harsh deprotection conditions required and the potential for side reactions. A thorough understanding of the chemistry, careful execution of experimental protocols, and the use of appropriate analytical techniques are paramount to achieving high-purity peptides. This guide provides the foundational knowledge and practical methodologies to effectively utilize H-Glu(OBzl)-OH in the synthesis of complex peptides for research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Material Safety of H-Glu-Obzl
For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they work with is paramount. This guide provides a detailed overview of the material safety data for H-Glu-Obzl, also known as L-Glutamic acid γ-benzyl ester, a compound frequently utilized in peptide synthesis and the development of bioactive molecules.[1] The following sections present its chemical and physical properties, safety protocols, and handling procedures to ensure safe and effective use in a laboratory setting.
Physicochemical Properties
This compound is a derivative of L-Glutamic acid and serves as a critical building block in the synthesis of complex peptides and other biologically active compounds.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White to off-white powder/solid | [1][3][4][5] |
| Melting Point | 162 - 167 °C / 323.6 - 332.6 °F | [3][4][5] |
| 181-182 °C | [6] | |
| Odor | Odorless | [3][4][5] |
| Optical Activity | [α]20/D +19±2°, c = 1% in acetic acid | |
| Purity | ≥99.0% (T) | |
| ≥ 98% (HPLC) | [1] | |
| CAS Number | 1676-73-9 | [1][2][7] |
Hazard Identification and Safety
According to the available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] However, some sources indicate potential for skin, eye, and respiratory irritation.[6] It is essential to handle the material with appropriate care and use personal protective equipment.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
-
Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[9] Ensure adequate ventilation.[3][4] Wash hands thoroughly after handling.[4][9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][9] For maintaining product quality, it is recommended to keep it refrigerated at 2-8°C.[4]
-
Incompatible Materials: Oxidizing agents.[4]
Emergency and First Aid Procedures
In case of exposure, the following first aid measures should be taken. Immediate medical attention is required in some cases.[3][4]
Spill and Disposal Procedures
In the event of a spill, appropriate containment and disposal methods must be followed.
-
Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[9] Ensure adequate ventilation.[3][4]
-
Spill Containment: For small spills, use appropriate tools to place the material into a suitable waste disposal container.[9] For large spills, shovel the material into a convenient waste disposal container.[9]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding environment, such as carbon dioxide or dry chemical extinguishers for small fires, and water spray, fog, or foam for large fires.[3][9]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological and Ecological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[3]
-
Environmental Hazards: The product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]
Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available Material Safety Data Sheets. It is not a substitute for the official MSDS provided by the manufacturer. Researchers should always consult the original MSDS for the most current and complete information before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gamma-Benzyl L-glutamate | 1676-73-9 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. L-Glutamic acid, 5-(phenylmethyl) ester | C12H15NO4 | CID 122337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to L-Glutamic Acid γ-Benzyl Ester: Commercial Availability, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid γ-benzyl ester is a pivotal derivative of L-glutamic acid, widely employed in peptide synthesis, polymer chemistry, and the development of novel drug delivery systems. Its γ-ester protection allows for selective chemical modifications at the α-amino and α-carboxylic acid groups, making it an invaluable tool in the construction of complex biomolecules. This guide provides a comprehensive overview of its commercial suppliers, purity standards, and key experimental protocols relevant to its application in research and development.
Commercial Suppliers and Purity Specifications
The commercial availability of L-Glutamic acid γ-benzyl ester is robust, with several chemical suppliers offering various grades and purity levels. The choice of supplier and product grade is critical and should be aligned with the specific requirements of the intended application, from routine synthesis to cGMP-compliant manufacturing. Purity is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), titration (often denoted as %T), and chiral HPLC to determine enantiomeric purity.
Below is a summary of prominent commercial suppliers and their stated purity for L-Glutamic acid γ-benzyl ester and its common derivatives.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | L-Glutamic acid γ-benzyl ester | 1676-73-9 | ≥99.0% | Titration (T) |
| Chem-Impex | L-Glutamic acid γ-benzyl ester | 1676-73-9 | ≥98% | HPLC |
| Chem-Impex | Boc-L-glutamic acid γ-benzyl ester | 13574-13-5 | ≥99.5% | Chiral HPLC |
| Chem-Impex | Fmoc-L-glutamic acid γ-benzyl ester | 123639-61-2 | ≥99.5% | Chiral HPLC |
| Santa Cruz Biotechnology | L-Glutamic acid γ-benzyl ester | 1676-73-9 | Not Specified | - |
| MedChemExpress | L-Glutamate-γ-benzyl ester | 1676-73-9 | Not Specified | - |
| Tokyo Chemical Industry (TCI) | L-Glutamic Acid 1-Benzyl Ester | 13030-09-6 | >98.0% | HPLC, Titration (T) |
| ChemicalBook Suppliers | gamma-Benzyl L-glutamate | 1676-73-9 | 98% - 99% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful application of L-Glutamic acid γ-benzyl ester in research. The following sections provide established protocols for its synthesis, purification, and analysis.
Synthesis of L-Glutamic Acid γ-Benzyl Ester
This protocol describes a common method for the synthesis of L-Glutamic acid γ-benzyl ester from L-glutamic acid and benzyl (B1604629) alcohol.
Materials:
-
L-glutamic acid
-
Benzyl alcohol
-
60% Sulfuric acid
-
Sodium bicarbonate
-
Ice
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.
-
Heat the mixture to 70°C and stir for 45 minutes.
-
Cool the solution and apply a reduced pressure of approximately 100 mm.
-
Raise the temperature back to 70°C and distill off the water for about 4.5 hours.
-
After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.
-
Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.
-
Air-dry the precipitate.
-
Triturate the dried solid with 2 liters of ether and dry to yield the final product.
Purification by Recrystallization
For applications requiring high purity, recrystallization is a standard purification technique.
Materials:
-
Crude L-Glutamic acid γ-benzyl ester
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then refrigerate overnight to promote crystallization.
-
Collect the crystals by filtration, wash with cold water, and then with an organic solvent like tetrahydrofuran (B95107) (THF).
-
Air-dry the purified crystals, followed by drying in vacuo at room temperature.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of L-Glutamic acid γ-benzyl ester and its derivatives.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent
-
Column: Inertsil C18 (250 mm × 3.0 mm, 5 µm particle size)
-
Mobile Phase A: Water + 0.1% (v/v) Methanesulfonic acid (MSA)
-
Mobile Phase B: Acetonitrile + 0.1% (v/v) MSA
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase composition.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 0.5 - 1.0 µL
Procedure:
-
Prepare a standard solution of L-Glutamic acid γ-benzyl ester of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution by dissolving the product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and the area percentage of any impurities. The retention time for γ-benzyl ester of glutamic acid has been reported to be around 2.4 minutes under specific conditions.[1]
Role in Research and Drug Development
L-Glutamic acid γ-benzyl ester primarily serves as a protected amino acid in peptide and polymer synthesis. There is limited evidence to suggest it has a direct role as a signaling molecule in biological pathways. Instead, its significance lies in its utility as a building block for creating more complex molecules with therapeutic or research applications.
Application in Polymer-Based Drug Delivery
A major application of L-Glutamic acid γ-benzyl ester is in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) and its copolymers. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, which are used as carriers for targeted and controlled drug delivery.
Caption: Workflow for the use of L-Glutamic acid γ-benzyl ester in drug delivery.
Role as a "Caged" Glutamate (B1630785)
In neuroscience research, L-Glutamic acid γ-benzyl ester can be considered a "caged" form of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[2] The benzyl ester group renders the molecule inactive at glutamate receptors. This property is exploited in studies where the controlled release of glutamate is desired.[3] The ester bond can be cleaved under specific conditions, such as alkaline hydrolysis, to release active L-glutamic acid.[3] This allows for precise spatial and temporal control over neuronal excitation in experimental settings.
Caption: Conceptual pathway of L-Glutamic acid γ-benzyl ester as a caged glutamate.
Conclusion
L-Glutamic acid γ-benzyl ester is a cornerstone molecule for chemical biologists, medicinal chemists, and materials scientists. Its commercial availability in high purity grades, coupled with well-established protocols for its synthesis and modification, ensures its continued and widespread use. While not a direct effector in signaling pathways, its role as a protected precursor for the neurotransmitter glutamate and as a monomer for advanced drug delivery systems places it at the forefront of research in neuroscience and pharmaceutical development. A thorough understanding of its properties and the available experimental methodologies is essential for leveraging its full potential in scientific innovation.
References
Spectroscopic Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for H-Glu(OBzl)-OH. It is important to note that while IR and Mass Spectrometry data are based on characteristic functional group analysis and fragmentation patterns, the NMR data presented are predicted values. These predictions are derived from spectral data of closely related structures, such as N-Boc protected L-Glutamic acid γ-benzyl ester, and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for H-Glu(OBzl)-OH
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (5H) | ~7.35 | Multiplet | - |
| Benzyl CH₂ | ~5.12 | Singlet | - |
| α-CH | ~3.80 | Triplet | ~6.0 |
| γ-CH₂ | ~2.50 | Triplet | ~7.5 |
| β-CH₂ | ~2.10 | Multiplet | - |
| α-NH₂ | Variable (broad) | Singlet | - |
| α-COOH | Variable (broad) | Singlet | - |
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Table 2: Predicted ¹³C NMR Spectroscopic Data for H-Glu(OBzl)-OH
| Carbon Atom | Chemical Shift (δ, ppm) |
| α-COOH | ~175 |
| γ-C=O (ester) | ~173 |
| Aromatic C (quaternary) | ~136 |
| Aromatic CH | ~128.5 |
| Aromatic CH | ~128.2 |
| Aromatic CH | ~128.0 |
| Benzyl CH₂ | ~66.5 |
| α-CH | ~53.0 |
| γ-CH₂ | ~30.0 |
| β-CH₂ | ~27.0 |
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Table 3: Characteristic IR Absorption Bands for H-Glu(OBzl)-OH
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad | Hydrogen-bonded O-H stretch |
| N-H (Amine) | 3400-3200 | Medium | N-H stretch |
| C-H (Aromatic) | 3100-3000 | Medium | C-H stretch |
| C-H (Aliphatic) | 3000-2850 | Medium | C-H stretch |
| C=O (Ester) | ~1735 | Strong | C=O stretch |
| C=O (Carboxylic Acid) | ~1710 | Strong | C=O stretch |
| C=C (Aromatic) | 1600-1450 | Medium-Weak | C=C ring stretching |
| C-O (Ester) | 1300-1150 | Strong | C-O stretch |
Table 4: Expected Mass Spectrometry Fragmentation for H-Glu(OBzl)-OH
| m/z | Ion | Fragmentation Pathway |
| 238.0923 | [M+H]⁺ | Molecular ion peak (protonated) |
| 220.0817 | [M+H - H₂O]⁺ | Loss of water |
| 192.0868 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 148.0606 | [M+H - C₇H₇O]⁺ | Loss of benzyloxy group |
| 130.0500 | [M+H - C₇H₇O - H₂O]⁺ | Loss of benzyloxy and water |
| 91.0548 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of H-Glu(OBzl)-OH in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative NMR (qNMR), a precisely weighed internal standard is added.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
3. ¹³C NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method:
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
2. Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of H-Glu(OBzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
2. Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂) Flow: 1-2 L/min.
-
Drying Gas (N₂) Flow: 8-10 L/min.
-
Drying Gas Temperature: 250-300 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
For tandem MS (MS/MS), select the precursor ion ([M+H]⁺ at m/z 238.1) and apply a collision energy to induce fragmentation.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like H-Glu(OBzl)-OH.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Coupling H-Glu(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a key excitatory neurotransmitter, is a common component of many biologically active peptides. In chemical peptide synthesis, proper protection of its reactive side-chain carboxyl group is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The use of a benzyl (B1604629) ester for side-chain protection, as in H-Glu(OBzl)-OH and its N-terminally protected forms (e.g., Fmoc-Glu(OBzl)-OH), is a widely adopted strategy. The benzyl group is stable under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS) but can be readily removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).
A primary challenge when incorporating glutamic acid residues is the intramolecular cyclization to form a pyroglutamate (B8496135) (pGlu) residue. This side reaction is particularly prevalent for N-terminal glutamine and, to a lesser extent, glutamic acid residues. The benzyl ester protection of the γ-carboxyl group in Fmoc-Glu(OBzl)-OH is specifically designed to prevent this cyclization during peptide chain assembly. However, base-catalyzed pyroglutamate formation can still occur during the piperidine-mediated Fmoc-deprotection step. Therefore, careful selection of coupling reagents and optimized protocols are essential for the successful incorporation of H-Glu(OBzl)-OH into peptide sequences.
These application notes provide detailed protocols for the coupling of H-Glu(OBzl)-OH in both solid-phase and solution-phase peptide synthesis, with a focus on maximizing coupling efficiency and minimizing side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. While specific quantitative data for the coupling of Fmoc-Glu(OBzl)-OH is not extensively published in comparative studies, the following table summarizes the general characteristics and relative efficiencies of common coupling reagents used in peptide synthesis. This information can guide the selection of an appropriate reagent for your specific application.
| Coupling Reagent/System | Relative Efficiency & Speed | Advantages | Disadvantages | Typical Reaction Time (SPPS) |
| HATU / DIPEA | Very High & Very Fast | Highly efficient, even for sterically hindered amino acids. Low racemization.[1][2] | High cost. Can react with the unprotected N-terminus if used in excess.[1] | 15 - 60 minutes |
| HBTU / DIPEA | High & Fast | Good efficiency and relatively low cost compared to HATU. Widely used in automated synthesis.[1] | Can cause guanidinylation of the N-terminus if pre-activation is not performed correctly. | 20 - 60 minutes |
| DIC / HOBt | Moderate & Moderate | Cost-effective. Low risk of racemization.[1] The urea (B33335) byproduct of DIC is soluble in common solvents. | Slower than phosphonium/uronium reagents. May require longer reaction times or double coupling for difficult sequences. | 1 - 4 hours |
| PyBOP / DIPEA | High & Fast | Similar efficiency to HBTU. The byproduct, HMPA, is carcinogenic, but PyBOP itself is a safer alternative to BOP.[2] | Higher cost than carbodiimides. | 20 - 90 minutes |
| EDC / HOBt (Solution Phase) | Moderate & Moderate | Water-soluble carbodiimide (B86325) and byproduct, useful for solution-phase synthesis and subsequent aqueous workup.[1] | Can lead to racemization if HOBt is not used. | 2 - 12 hours |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OBzl)-OH
This protocol describes a general procedure for the manual coupling of Fmoc-Glu(OBzl)-OH onto a solid support (e.g., Rink Amide resin) using HATU as the coupling reagent.
Materials:
-
Fmoc-Rink Amide Resin
-
Fmoc-Glu(OBzl)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Note on Pyroglutamate Prevention: To minimize base-catalyzed pyroglutamate formation from the newly coupled Glu(OBzl) residue in the subsequent cycle, it is advisable to keep deprotection times as short as effectively possible.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
If the Kaiser test is positive (blue beads), the coupling is incomplete. In this case, the coupling step can be repeated with a freshly prepared activated amino acid solution (double coupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) to remove any excess reagents. The resin is now ready for the next deprotection and coupling cycle.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Protocol 2: Solution-Phase Coupling to Synthesize a Dipeptide
This protocol outlines the synthesis of a protected dipeptide, for example, Z-Glu(OBzl)-Gly-OMe, in solution using EDC as the coupling agent.
Materials:
-
N-α-Cbz-L-Glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH)
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation:
-
Dissolve Z-Glu(OBzl)-OH (1 equivalent), H-Gly-OMe·HCl (1 equivalent), and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
-
Base Addition: Add DIPEA or NMM (1 equivalent) to neutralize the hydrochloride salt of the glycine methyl ester. Stir for 5-10 minutes.
-
Coupling Reaction:
-
Slowly add EDC·HCl (1.1 equivalents) to the cold solution.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure Z-Glu(OBzl)-Gly-OMe.
Visualizations
Logical Relationship: Pyroglutamate Formation
Caption: Prevention of pyroglutamate formation from N-terminal glutamic acid.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for an SPPS coupling cycle with Fmoc-Glu(OBzl)-OH.
References
Application Notes and Protocols for the Use of H-Glu(Obzl)-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a non-essential amino acid, is a fundamental building block in the synthesis of peptides and proteins. Its side chain contains a carboxylic acid group that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The use of a benzyl (B1604629) ester (Obzl) to protect the γ-carboxyl group of glutamic acid, yielding H-Glu(Obzl)-OH, is a well-established and robust strategy, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme.[1]
These application notes provide a comprehensive guide to the synthesis of H-Glu(Obzl)-OH, its application in peptide synthesis, and subsequent deprotection. Detailed protocols, quantitative data, and workflow diagrams are presented to assist researchers in the effective utilization of this versatile protecting group.
Key Advantages of Benzyl Ester Protection
The primary advantage of the benzyl ester protecting group lies in its stability across a range of chemical conditions encountered during peptide synthesis. It is notably stable to the moderately acidic conditions required for the removal of the N-terminal Boc protecting group (typically trifluoroacetic acid in dichloromethane).[1] This orthogonality ensures the integrity of the side-chain protection throughout the iterative process of peptide chain elongation.
Deprotection of the benzyl ester is typically achieved under conditions that do not affect other protecting groups, such as catalytic hydrogenation or treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This allows for the simultaneous deprotection of other benzyl-based side-chain protecting groups in the final cleavage step of Boc-SPPS.
Data Presentation
Table 1: Synthesis of H-Glu(Obzl)-OH
| Step | Reaction | Reagents | Key Parameters | Typical Yield | Purity | Reference |
| 1 | Esterification | L-Glutamic acid, Benzyl alcohol, 60% Sulfuric acid | 70°C, 45 min, then vacuum distillation | Crude: ~74% | Contains unreacted glutamic acid | [2] |
| 2 | Purification | Recrystallization from hot water | Cooling and overnight refrigeration | Final: ~49% | High purity, m.p. 156.5-157°C | [2] |
| 3 | Alternative Esterification | L-Glutamic acid, Benzyl alcohol, CuCl₂ | Autocatalytic | 95.31% | 100% selectivity for γ-benzyl ester | [3] |
Table 2: Deprotection of Benzyl Ester
| Method | Reagents | Key Parameters | Typical Yield | Purity | Reference |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) formate (B1220265), Methanol (B129727) | Reflux | 90-98% | High | [4] |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), Dichloromethane (B109758) | Room temperature, 1-6 hours | 85-95% | High | [4] |
| Strong Acid Cleavage (in SPPS) | HBr in Acetic Acid | 45-55°C, 1.5-2.5 hours | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of γ-Benzyl L-Glutamate (H-Glu(Obzl)-OH)
This protocol is adapted from a reported synthesis.[2]
Materials:
-
L-Glutamic acid
-
Benzyl alcohol
-
60% Sulfuric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Deionized water
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a distillation head, combine L-glutamic acid (1416 g), 60% sulfuric acid (1560 g), and benzyl alcohol (1152 g).
-
Heat the mixture to 70°C and stir for 45 minutes.
-
Cool the solution and apply a reduced pressure. Once the vacuum has stabilized, raise the temperature back to 70°C and distill off the water for approximately 4.5 hours.
-
After standing overnight, the viscous reaction mixture is slowly added to a stirred mixture of sodium bicarbonate (1613 g), ice (1.2 kg), and water (12 L).
-
Collect the resulting precipitate by filtration and wash with carbon dioxide-free water (approx. 8 L) and acetone (approx. 8 L). Air-dry the precipitate.
-
Triturate the precipitate with diethyl ether (2 L) and dry to yield the crude γ-benzyl L-glutamate.
-
For purification, recrystallize the crude product from hot water (12.5 L). Filter the hot solution through a plug of glass wool.
-
Cool the filtrate and refrigerate overnight to allow for crystallization.
-
Collect the recrystallized product, wash with cold water (2 L) and then with THF (2 L).
-
Air-dry the product overnight and then dry in vacuo at room temperature for three hours to obtain pure γ-benzyl L-glutamate.
Protocol 2: Deprotection of Benzyl Ester by Catalytic Transfer Hydrogenation
This protocol is a general procedure for benzyl ester deprotection.[4]
Materials:
-
Benzyl-protected compound (e.g., peptide-resin)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous methanol
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude deprotected product can be purified by recrystallization or chromatography as needed.
Protocol 3: Deprotection of Benzyl Ester by Acid-Catalyzed Hydrolysis
This protocol describes a general method for acid-catalyzed deprotection of benzyl esters.[4]
Materials:
-
Benzyl-protected compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add TFA (5-10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using H-Glu(Obzl)-OH.
References
Application Notes and Protocols: Deprotection of H-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the γ-benzyl ester of glutamic acid (H-Glu(OBzl)-OH). The removal of the benzyl (B1604629) protecting group is a critical step in peptide synthesis and the preparation of various pharmaceutical intermediates. This guide covers three primary methods: catalytic hydrogenation, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis, offering a comparative overview to aid in method selection and execution.
Introduction
L-Glutamic acid is a fundamental building block in the synthesis of peptides and complex molecules. The protection of its γ-carboxyl group as a benzyl ester is a common strategy to prevent unwanted side reactions during synthesis. The subsequent deprotection is a crucial step that must be performed efficiently and without compromising the integrity of the target molecule. The choice of deprotection method depends on the overall synthetic strategy, the presence of other sensitive functional groups, and the desired scale of the reaction. This document outlines the most common and effective methods for the deprotection of H-Glu(OBzl)-OH, providing detailed protocols and comparative data.
Deprotection Methods
The selection of an appropriate deprotection method is contingent on the stability of the substrate to the reaction conditions. Below is a summary of the most common methods employed for the removal of the benzyl ester from H-Glu(OBzl)-OH.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and highly effective method for the deprotection of benzyl esters.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] This method is favored for its clean reaction profile and high yields.
Mechanism: The reaction proceeds via the adsorption of the benzyl ester and hydrogen onto the catalyst surface, followed by the hydrogenolysis of the benzylic C-O bond.
Advantages:
-
Mild reaction conditions, often at room temperature and atmospheric pressure.
-
High yields and clean conversion with minimal side products.
-
The catalyst can be easily removed by filtration.
Disadvantages:
-
Not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).
-
Requires specialized equipment for handling hydrogen gas.
Acid-Catalyzed Hydrolysis
Treatment with strong acids can effectively cleave the benzyl ester. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[3]
Mechanism: The acid protonates the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the bromide ion or water, leading to the cleavage of the ester bond.
Advantages:
-
Rapid and effective cleavage.
-
Does not require special pressure equipment.
Disadvantages:
-
Harsh acidic conditions can lead to side reactions, such as racemization or degradation of acid-sensitive functional groups.
-
The reagents are corrosive and require careful handling.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, involves the treatment of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt, which is subsequently protonated to give the carboxylic acid.[4]
Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the benzyloxide leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the base.[4]
Advantages:
-
Effective for substrates that are sensitive to acidic conditions or hydrogenation.
-
Reagents are readily available and inexpensive.
Disadvantages:
-
The strong basic conditions can cause racemization at the α-carbon.
-
Not suitable for substrates with other base-labile functional groups.
-
Requires a subsequent acidification step to obtain the free carboxylic acid.
Comparative Data
The following table summarizes the typical reaction conditions and yields for the deprotection of H-Glu(OBzl)-OH using the methods described above.
| Method | Reagents & Conditions | Reaction Time | Temperature | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727) | 4-24 hours | Room Temperature | >95% | [1] |
| Acid-Catalyzed Hydrolysis | 30% HBr in Acetic Acid, Thioanisole (B89551) | 1-2 hours | Room Temperature | 85-95% | [3] |
| Base-Catalyzed Hydrolysis | 1M NaOH in Methanol/Water (1:1) | 2-4 hours | Reflux | 90-98% | [5] |
Experimental Protocols
Protocol for Catalytic Hydrogenation
This protocol describes the deprotection of H-Glu(OBzl)-OH using catalytic hydrogenation with palladium on carbon.
Materials:
-
H-Glu(OBzl)-OH
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve H-Glu(OBzl)-OH (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and introduce hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, H-Glu-OH.
-
The product can be further purified by recrystallization if necessary.
Protocol for Acid-Catalyzed Hydrolysis
This protocol details the deprotection of H-Glu(OBzl)-OH using hydrogen bromide in acetic acid.
Materials:
-
H-Glu(OBzl)-OH
-
30% Hydrogen Bromide in Acetic Acid
-
Thioanisole (scavenger)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge (optional)
Procedure:
-
To a solution of H-Glu(OBzl)-OH (1.0 eq) in a round-bottom flask, add thioanisole (1.0-1.2 eq) as a scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 30% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove residual reagents.
-
Dry the product under vacuum to yield H-Glu-OH as the hydrobromide salt.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the deprotection of H-Glu(OBzl)-OH via saponification.
Materials:
-
H-Glu(OBzl)-OH
-
1M Sodium Hydroxide (NaOH) solution
-
Methanol
-
1M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
Procedure:
-
Dissolve H-Glu(OBzl)-OH (1.0 eq) in a mixture of methanol and water (1:1 v/v) in a round-bottom flask.
-
Add a 1M aqueous solution of NaOH (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 1M HCl until the pH is approximately 7.
-
To precipitate the product, further acidify the solution to pH 2-3 with 1M HCl.
-
Cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitated H-Glu-OH by filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: General workflow for the deprotection of H-Glu(OBzl)-OH.
Caption: Signaling pathway for catalytic hydrogenation deprotection.
Caption: Signaling pathway for acid-catalyzed hydrolysis.
References
Application Notes: The Role of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH) in the Synthesis of Neuroactive Peptides
Introduction
L-Glutamic acid γ-benzyl ester, commonly referred to as H-Glu(OBzl)-OH, is a critical amino acid derivative employed in the chemical synthesis of peptides.[1] Its unique structure, featuring a benzyl (B1604629) ester protecting the side-chain (γ-carboxyl group), makes it an indispensable building block for producing complex peptides, particularly those with neurological activity.[2][3] This strategic protection prevents the formation of undesired byproducts, such as pyroglutamate (B8496135) or aspartimide, and avoids unwanted branching during peptide chain elongation, thereby ensuring higher yields and cleaner product formation.[2][4] These attributes are paramount in the development of novel therapeutic agents and biochemical probes targeting the central nervous system.[2]
This document provides detailed application notes and protocols for utilizing H-Glu(OBzl)-OH in the synthesis of neuroactive peptides, targeting researchers, scientists, and professionals in drug development.
Key Applications and Case Studies
H-Glu(OBzl)-OH and its derivatives are instrumental in synthesizing a range of neuroactive peptides by enabling precise control over the peptide sequence and structure.
1. Synthesis of Substance P Analogues: Substance P (SP) is a neuropeptide involved in pain transmission and neuroinflammation. Researchers have synthesized potent and selective agonists of SP by replacing native amino acids with H-Glu(OBzl)-OH derivatives. For instance, analogues of the C-terminal hexapeptide and heptapeptide (B1575542) of Substance P, [Glp6,Glu(OBzl)11]SP(6-11) and [Glp5,Glu(OBzl)11]SP(5-11), were successfully synthesized using conventional solution-phase methods.[5] These analogues demonstrated higher potency than native Substance P on the guinea pig ileum (GPI) preparation, indicating strong agonistic activity at the NK-1 receptor.[5]
2. Synthesis of Delta-Sleep-Inducing Peptide (DSIP): DSIP is a neuropeptide that plays a role in sleep regulation. A protected version of DSIP, Z-Trp-Ala-Gly-Gly-Asp(OBzl)-Ala-Ser(Bzl)-Gly-Glu(OBzl)-OBzl, was synthesized using a rapid "hold-in-solution" liquid-phase method.[6] This synthesis highlights the utility of benzyl-protected glutamic acid in constructing complex, multi-residue neuroactive peptides.
3. Synthesis of Branched Peptides: The side-chain benzyl ester of a glutamic acid residue can serve as a precursor to a hydrazide group.[7] This functionality can then be used to assemble a branched peptide through native chemical ligation or direct amidation, a technique used to improve the biological activity, stability, and pharmacokinetic properties of therapeutic peptides.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and evaluation of neuroactive peptides using H-Glu(OBzl)-OH.
Table 1: Synthesis Efficiency of Neuroactive Peptides
| Protected Peptide Target | Synthesis Method | Overall Yield (%) | Reference |
| Z-Asp(OBzl)-Arg(NO2)-Val-Tyr(Bzl)-Ile-His(Bzl)-Pro-Phe-OBzl (Angiotensin II Analog) | Liquid-Phase "Hold-in-Solution" | 78% | [6] |
| Z-Trp-Ala-Gly-Gly-Asp(OBzl)-Ala-Ser(Bzl)-Gly-Glu(OBzl)-OBzl (DSIP Analog) | Liquid-Phase "Hold-in-Solution" | 53% | [6] |
| H-YLRIVQCRSVEGSCGF-NH2 (hGH-derived peptide) | Solid-Phase Peptide Synthesis (SPPS) | 70% (Crude Purity) | [8] |
Table 2: Biological Activity of Synthesized Substance P Analogues
| Peptide Analogue | Bioassay Preparation | Receptor Target | Relative Potency (vs. Substance P) | Reference |
| [Glp6,Glu(OBzl)11]SP(6-11) | Guinea Pig Ileum (GPI) | NK-1 | 1.54 | [5] |
| [Glp5,Glu(OBzl)11]SP(5-11) | Guinea Pig Ileum (GPI) | NK-1 | 1.25 | [5] |
Visualized Workflows and Signaling Pathways
Diagrams created using Graphviz illustrate key experimental processes and biological mechanisms relevant to the application of H-Glu(OBzl)-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Presynaptic inhibition of glutamate release by neuropeptides.
Caption: Kyotorphin (KTP) signaling pathway leading to analgesia.
Experimental Protocols
The following is a generalized protocol for the manual Solid-Phase Peptide Synthesis (SPPS) of a generic neuroactive peptide using Fmoc/tBu chemistry, incorporating Fmoc-Glu(OBzl)-OH.
Objective: To synthesize a target peptide sequence on a solid support resin.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[9]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).[9]
-
Amino Acids: Nα-Fmoc protected amino acids with appropriate side-chain protection (e.g., Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Tyr(tBu)-OH, and Fmoc-L-Glu(OBzl)-OH).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[9]
-
Coupling Reagents:
-
Activator: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) like DIC (N,N'-Diisopropylcarbodiimide) with an additive like Oxyma Pure.[10][11]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar TFA-based cocktail.
-
Precipitation/Wash: Cold diethyl ether.
-
Equipment: Peptide synthesis vessel, shaker, nitrogen line for drying, HPLC for purification and analysis.
Protocol Steps:
1. Resin Preparation and First Amino Acid Loading (if using 2-Cl-Trt resin): a. Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Swell the resin in DMF for at least 30-60 minutes.[9] c. For 2-Cl-Trt resin, dissolve the first Fmoc-amino acid (e.g., 2 equivalents) and DIPEA (4 equivalents) in DCM and add to the resin. Agitate for 1-2 hours. d. "Cap" any remaining active sites on the resin by adding a solution of DCM:MeOH:DIPEA (17:2:1) and agitating for 30-45 minutes.[9] e. Wash the resin thoroughly with DCM, then DMF.
2. Nα-Fmoc Group Deprotection: a. Add 20% piperidine in DMF to the swollen resin. b. Agitate for 5-10 minutes. Drain the solution. c. Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete deprotection. d. Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[9]
3. Amino Acid Coupling (Incorporation of Fmoc-Glu(OBzl)-OH): a. In a separate vial, pre-activate the amino acid to be coupled. Dissolve Fmoc-L-Glu(OBzl)-OH (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to react for 2-5 minutes.[11] b. Add the activated amino acid solution to the deprotected resin in the reaction vessel. c. Agitate at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.[9] d. To confirm completion, perform a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary. e. Wash the resin thoroughly with DMF (3-5 times).
4. Peptide Chain Elongation: a. Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the target peptide sequence.
5. Final Cleavage and Global Deprotection: a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cold cleavage cocktail (e.g., Reagent K) to the resin. c. Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the benzyl (Bzl) group from the glutamic acid residue. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. g. Dry the crude peptide pellet under vacuum.
6. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC). c. Analyze the collected fractions by analytical RP-HPLC and identify the correct product by mass spectrometry (e.g., LC-MS). d. Lyophilize the pure fractions to obtain the final neuroactive peptide as a white, fluffy powder.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of potent agonists of substance P by replacement of Met11 with Glu(OBzl) and N-terminal glutamine with Glp of the C-terminal hexapeptide and heptapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Incorporating H-Glu-Obzl into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating H-Glu-Obzl (L-Glutamic acid γ-benzyl ester) and its polymeric derivatives into various drug delivery systems. The following sections detail the synthesis of the foundational polymer, its formulation into nanoparticles and hydrogels, methods for drug loading, and protocols for characterizing the resulting drug carriers.
Introduction to this compound in Drug Delivery
This compound serves as a crucial monomer for the synthesis of poly(γ-benzyl L-glutamate) (PBLG), a versatile and biodegradable polypeptide. The benzyl (B1604629) ester group provides a hydrophobic character, making it suitable for encapsulating hydrophobic drugs. Furthermore, the polymer backbone can be readily modified to create copolymers with tailored properties, such as PEGylated PBLG for enhanced circulation time or conversion to poly(L-glutamic acid) (PLGA) for pH-responsive systems. These characteristics make PBLG and its derivatives attractive candidates for developing advanced drug delivery vehicles like nanoparticles, micelles, and hydrogels.
Synthesis of Poly(γ-benzyl L-glutamate) (PBLG)
The synthesis of PBLG is typically achieved through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).
Experimental Protocol: Synthesis of PBLG[1][2][3]
Materials:
-
L-Glutamic acid γ-benzyl ester (this compound)
-
Anhydrous ethyl acetate
-
Hexane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Initiator (e.g., n-hexylamine or sodium methoxide)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA):
-
Under an inert atmosphere (Argon or Nitrogen), dissolve L-Glutamic acid γ-benzyl ester in anhydrous ethyl acetate.
-
Add triphosgene to the solution and reflux for 2-3 hours.
-
Precipitate the product by adding the reaction mixture to cold hexane.
-
Recrystallize the crude product from ethyl acetate/hexane to obtain pure BLG-NCA.
-
Dry the purified BLG-NCA under vacuum.
-
-
Ring-Opening Polymerization of BLG-NCA:
-
Under an inert atmosphere, dissolve the purified BLG-NCA in anhydrous DMF.
-
Add the initiator (e.g., n-hexylamine) to the solution. The initiator concentration will determine the final molecular weight of the polymer.
-
Allow the reaction to proceed for 48-72 hours at room temperature with continuous stirring.
-
Precipitate the resulting PBLG polymer by adding the reaction mixture to a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Formulation of PBLG-Based Nanoparticles
Nanoprecipitation is a common and straightforward method for preparing PBLG-based nanoparticles.[1] This technique involves the rapid desolvation of the polymer upon its addition to a non-solvent.
Experimental Protocol: PBLG Nanoparticle Formulation by Nanoprecipitation[1][4]
Materials:
-
Poly(γ-benzyl L-glutamate) (PBLG) or its copolymer (e.g., PEG-PBLG)
-
A water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
Milli-Q water
-
Magnetic stirrer
-
Hydrophobic drug (e.g., Docetaxel, Doxorubicin)
Procedure:
-
Dissolve PBLG (or its copolymer) and the hydrophobic drug in the organic solvent.
-
Prepare an aqueous phase (Milli-Q water).
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
The sudden change in solvent polarity will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used for further characterization or lyophilized for storage.
Experimental Workflow for PBLG Nanoparticle Formulation
Caption: Workflow for preparing PBLG nanoparticles via nanoprecipitation.
Formulation of pH-Responsive Poly(L-glutamic acid) Hydrogels
PBLG can be converted to the more hydrophilic and pH-responsive poly(L-glutamic acid) (PLGA) by debenzylation. These PLGA-based polymers can then be formulated into hydrogels that exhibit swelling or degradation in response to pH changes, making them suitable for targeted drug release in specific environments like the gastrointestinal tract.[2][3][4][5]
Experimental Protocol: Preparation of pH-Responsive PLGA Hydrogel[5][6][7]
Materials:
-
Poly(L-glutamic acid) (PLGA)
-
Cross-linking agent (e.g., 1,4-butanediol (B3395766) diglycidyl ether)
-
Catalyst (e.g., tetraethylammonium (B1195904) bromide)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Drug to be encapsulated
Procedure:
-
Dissolve the PLGA in DMSO.
-
Add the cross-linking agent and the catalyst to the polymer solution.
-
If encapsulating a drug, add it to the reaction mixture at this stage.
-
Stir the mixture at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours) to allow for cross-linking and hydrogel formation.
-
The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted reagents.
-
The purified hydrogel can then be lyophilized for storage or used directly for swelling and drug release studies.
Logical Relationship for pH-Responsive Drug Release
References
- 1. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. Preparation of pH-Responsive Poly(γ-glutamic acid) Hydrogels by Enzymatic Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of pH-Responsive Poly(γ-glutamic acid) Hydrogels by Enzymatic Cross-Linking. | Semantic Scholar [semanticscholar.org]
- 5. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements | MDPI [mdpi.com]
Enzymatic Reactions Involving L-Glutamic Acid γ-Benzyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid γ-benzyl ester is a key building block in the synthesis of peptides and polymers for various biomedical applications, including drug delivery systems.[1][2] The selective modification and deprotection of this molecule are crucial steps in many synthetic pathways. While chemical methods for these transformations are well-established, they often require harsh conditions that can lead to side reactions and racemization.[3] Enzymatic methods offer a milder and more selective alternative, operating under physiological conditions with high specificity. This document provides detailed application notes and protocols for enzymatic reactions involving L-Glutamic acid γ-benzyl ester, with a focus on enzymatic hydrolysis for selective deprotection.
Applications in Research and Drug Development
The enzymatic manipulation of L-Glutamic acid γ-benzyl ester holds significant promise in several areas:
-
Peptide Synthesis: As a protected form of glutamic acid, the γ-benzyl ester allows for the controlled formation of peptide bonds. Enzymatic removal of the benzyl (B1604629) group offers a gentle deprotection strategy, minimizing damage to the growing peptide chain.
-
Polymer-Based Drug Delivery: L-Glutamic acid γ-benzyl ester is a monomer used in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a precursor to biocompatible and biodegradable polymers for drug delivery vehicles.[1][2]
-
Biocatalysis and Green Chemistry: Employing enzymes for reactions involving L-Glutamic acid γ-benzyl ester aligns with the principles of green chemistry by reducing the reliance on harsh chemical reagents and organic solvents.
Key Enzymatic Reaction: Hydrolysis of the γ-Benzyl Ester
The most prominent enzymatic reaction involving L-Glutamic acid γ-benzyl ester is the hydrolysis of the ester bond to yield L-Glutamic acid and benzyl alcohol. This reaction is particularly useful for the deprotection of the γ-carboxyl group. Lipases and proteases are the primary classes of enzymes employed for this transformation.
A study on biocatalytic routes for the synthesis of α-benzyl L-glutamate screened 128 lipases, esterases, and proteases for the hydrolysis of α,γ-dibenzyl L-glutamate.[4] While the primary goal was selective hydrolysis of the α-ester, the study found that a series of enzymes were active in hydrolyzing the γ-benzyl ester, yielding γ-benzyl glutamate (B1630785) as the undesired product.[4] This finding confirms the feasibility of enzymatically targeting the γ-benzyl ester.
Relevant Enzymes
Based on literature evidence, the following enzymes are promising candidates for the hydrolysis of L-Glutamic acid γ-benzyl ester:
-
Lipases: Enzymes from Pseudomonas and Candida species are well-known for their ability to hydrolyze a wide range of esters, including those of amino acids.[5] Lipase PSIM from Burkholderia cepacia has shown high efficiency in the hydrolysis of related amino acid esters.[1]
-
Proteases: Alkaline proteases, such as Alcalase, have demonstrated the ability to cleave benzyl esters of amino acids.[6]
Experimental Protocols
The following protocols are provided as templates for the screening and optimization of the enzymatic hydrolysis of L-Glutamic acid γ-benzyl ester.
Protocol 1: Screening of Enzymes for Hydrolytic Activity
Objective: To identify active lipases and proteases for the hydrolysis of L-Glutamic acid γ-benzyl ester.
Workflow for Enzyme Screening:
Caption: General workflow for screening various enzymes for hydrolytic activity.
Materials:
-
L-Glutamic acid γ-benzyl ester
-
Toluene
-
Potassium phosphate (KPi) buffer (e.g., 50 mM, pH 7.5)
-
Enzyme solutions (e.g., 10 mg/mL in KPi buffer) of various lipases, esterases, and proteases
-
Tetrahydrofuran (THF)
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC or LC-MS system
Procedure:
-
Substrate Preparation: Prepare a stock solution of L-Glutamic acid γ-benzyl ester in toluene (e.g., 90 mM).[4]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Incubation: Incubate the reaction mixture overnight at 28°C on an orbital shaker at 250 rpm.[4]
-
Reaction Quenching: Stop the reaction by adding an organic solvent mixture such as THF/H₂O (90/10 v/v).[4]
-
Enzyme Removal: Centrifuge the mixture for 20 minutes at 5,000 rpm to pellet the denatured enzyme.[4]
-
Analysis: Analyze the supernatant for the presence of L-Glutamic acid and the remaining L-Glutamic acid γ-benzyl ester using HPLC or LC-MS.
Protocol 2: Optimized Hydrolysis using Burkholderia cepacia Lipase (Lipase PSIM)
Objective: To perform the enantioselective hydrolysis of L-Glutamic acid γ-benzyl ester using a known effective lipase, adapted from a protocol for a similar substrate.[1]
Workflow for Optimized Hydrolysis:
Caption: Optimized workflow for the hydrolysis of L-Glutamic acid γ-benzyl ester.
Materials:
-
L-Glutamic acid γ-benzyl ester
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Deionized water
-
Immobilized Lipase PSIM (Burkholderia cepacia)
-
Reaction vessel
-
Shaking incubator
-
TLC plates or HPLC system for reaction monitoring
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-Glutamic acid γ-benzyl ester in diisopropyl ether.
-
Add triethylamine (as a base) and water (as the nucleophile). The optimal amounts may need to be determined empirically, starting with stoichiometric equivalents.
-
Add the immobilized Lipase PSIM.
-
Incubation: Incubate the mixture at 45°C with vigorous shaking.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the desired conversion is achieved.
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can potentially be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting L-Glutamic acid by a suitable method, such as silica gel chromatography.
-
Quantitative Data
Currently, there is a lack of specific kinetic data (Kₘ, Vₘₐₓ) in the public domain for the enzymatic hydrolysis of L-Glutamic acid γ-benzyl ester. However, related studies provide some quantitative insights.
| Enzyme | Substrate | Product | Yield/Conversion | Reference |
| Various Lipases, Esterases, and Proteases | α,γ-Dibenzyl L-glutamate | γ-Benzyl L-glutamate | Not quantified, but observed as a major byproduct | [4] |
| Alcalase | N-Boc L-glutamic acid + Benzyl alcohol | N-Boc-L-glutamic acid α-benzyl ester | 81% | [4] |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | (S)-β-amino acids | >48% yield, ≥99% ee | [1] |
Note: The data for Alcalase is for an esterification reaction, but indicates its activity with glutamic acid derivatives and benzyl groups.
Concluding Remarks
The use of enzymes, particularly lipases and proteases, presents a viable and advantageous approach for reactions involving L-Glutamic acid γ-benzyl ester, especially for selective deprotection via hydrolysis. The provided protocols offer a starting point for researchers to explore and optimize these biocatalytic transformations. Further research is warranted to identify the most efficient enzymes and to quantify their kinetic parameters for this specific substrate. Such efforts will undoubtedly expand the toolkit for scientists and professionals in drug development and peptide chemistry, enabling more sustainable and efficient synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 5. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Analytical HPLC Monitoring of H-Glu-Obzl Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the synthesis of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) using High-Performance Liquid Chromatography (HPLC). The provided methods are designed for in-process control, reaction completion monitoring, and stability assessment of the final product.
Introduction
The synthesis of protected amino acids, such as H-Glu(OBzl)-OH, is a critical step in peptide synthesis and the development of various pharmaceutical compounds. Monitoring the progress of these reactions is essential to ensure optimal yield, purity, and to minimize the formation of byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and widely used analytical technique for this purpose. It allows for the separation and quantification of the starting materials, the desired product, and any potential impurities on a single chromatogram.
This application note details two primary HPLC methods:
-
An isocratic RP-HPLC method for routine in-process monitoring of the reaction between L-glutamic acid and benzyl (B1604629) alcohol.
-
A representative stability-indicating RP-HPLC gradient method, including a forced degradation protocol, to assess the stability of H-Glu(OBzl)-OH and separate it from its potential degradation products.
Data Presentation
The following table summarizes the quantitative data, including typical retention times for the key components in the H-Glu(OBzl)-OH synthesis reaction under the specified isocratic HPLC conditions.
| Compound | Retention Time (minutes)[1] |
| γ-benzyl ester of glutamic acid (H-Glu(OBzl)-OH) | 2.4 |
| α-benzyl ester of glutamic acid | 3.1 |
| Benzyl Alcohol | 5.2 |
| L-Glutamic Acid | Elutes near the void volume |
Note: The retention time of L-Glutamic acid is expected to be very short under these reversed-phase conditions due to its high polarity and will elute near the solvent front.
Experimental Protocols
Protocol 1: In-Process Monitoring of H-Glu(OBzl)-OH Synthesis
This protocol describes an isocratic RP-HPLC method for the routine analysis of reaction mixtures to monitor the formation of H-Glu(OBzl)-OH and the consumption of starting materials.
1. Materials and Reagents:
-
HPLC grade methanol, water, acetic acid, and acetonitrile (B52724).
-
Reference standards for L-glutamic acid, benzyl alcohol, and H-Glu(OBzl)-OH.
-
Reaction mixture samples.
2. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., Microsorb-MV 100-5 C18, 250 x 4.6 mm).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase: Methanol/Water/Acetic Acid/Acetonitrile (39.9:39.9:0.2:20 v/v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Detection Wavelength: 210 nm (Aromatic amino acids and their derivatives can be detected at short wavelengths)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1:100 or 1:1000 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis for a sufficient time to elute all components of interest (approximately 10 minutes).
-
Identify and quantify the peaks corresponding to the starting materials and the product by comparing their retention times with those of the reference standards.
Protocol 2: Stability-Indicating HPLC Method for H-Glu(OBzl)-OH
This protocol outlines a representative gradient RP-HPLC method designed to be stability-indicating. It includes a forced degradation study to generate potential degradation products and demonstrate the method's specificity.
1. Forced Degradation Study: Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method.
-
Acid Hydrolysis: Dissolve H-Glu(OBzl)-OH in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve H-Glu(OBzl)-OH in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve H-Glu(OBzl)-OH in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid H-Glu(OBzl)-OH to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of H-Glu(OBzl)-OH to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all stressed samples with the mobile phase for HPLC analysis.
2. Materials and Reagents:
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
-
H-Glu(OBzl)-OH reference standard and stressed samples.
3. Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm (PDA detector is recommended to assess peak purity).
-
Injection Volume: 20 µL
5. Sample Preparation:
-
Prepare solutions of the unstressed H-Glu(OBzl)-OH and the samples from the forced degradation study at a concentration of approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the unstressed sample to determine the retention time of the main peak.
-
Inject each of the stressed samples to observe for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
Assess the peak purity of the H-Glu(OBzl)-OH peak in the presence of its degradation products using the PDA detector. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide for H-Glu-Obzl Conjugation to Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bioactive molecules to polymers is a cornerstone of advanced drug delivery systems, enabling enhanced therapeutic efficacy, improved pharmacokinetics, and targeted delivery. This document provides a detailed guide for the covalent conjugation of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) to carboxylated polymers. The primary amine of this compound serves as a versatile handle for attachment to polymers functionalized with carboxylic acid groups, commonly facilitated by the highly efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method results in a stable amide bond, linking the amino acid ester to the polymer backbone.
This guide will cover the synthesis of a carboxylated polymer, the step-by-step conjugation protocol, purification of the resulting conjugate, and its characterization using standard analytical techniques.
Synthesis of Carboxylated Polymer: Poly(methacrylic acid)
A common polymer backbone for conjugation is poly(methacrylic acid) (PMAA), which can be synthesized via free-radical polymerization.[1]
Experimental Protocol: Synthesis of Poly(methacrylic acid) (PMAA)
-
Materials: Methacrylic acid (MAA) monomer, N,N'-methylenebisacrylamide (MBA) as a cross-linker, and ammonium (B1175870) persulfate (APS) as an initiator.
-
Procedure:
-
Dissolve the desired amount of MAA monomer and MBA cross-linker in deionized water.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS initiator to the solution to initiate the free-radical polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to form the PMAA hydrogel.[2]
-
The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.
-
This compound Conjugation to Carboxylated Polymers
The conjugation of this compound to a carboxylated polymer like PMAA is typically achieved through a two-step EDC/NHS coupling reaction. This method first activates the carboxylic acid groups on the polymer to form a more stable and reactive NHS ester, which then readily reacts with the primary amine of this compound.[3]
Signaling Pathway of EDC/NHS Conjugation
Caption: EDC/NHS chemistry workflow for amine conjugation.
Experimental Protocol: this compound Conjugation
Materials:
-
Carboxylated Polymer (e.g., PMAA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Dialysis tubing (appropriate molecular weight cut-off, MWCO)
Procedure:
-
Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the polymer solution. A typical molar excess is 2-5 fold of EDC and NHS over the number of carboxyl groups on the polymer.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated polymer solution. The molar ratio of this compound to polymer carboxyl groups can be varied to control the degree of conjugation.
-
Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted NHS Esters:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube with an appropriate MWCO (e.g., 10 kDa, depending on the polymer size) to retain the polymer conjugate while allowing small molecules (unreacted this compound, EDC, NHS, and quenching agent) to diffuse out.[4]
-
Perform dialysis against a large volume of PBS (pH 7.4) for 24-48 hours, with several buffer changes.[4][5]
-
Finally, dialyze against deionized water to remove salts.
-
Lyophilize the purified polymer conjugate to obtain a dry powder.
-
Quantitative Data Presentation
The degree of conjugation can be quantified and is influenced by factors such as the molar ratios of reactants and reaction time. The following table provides a representative example of how conjugation efficiency might vary.
| Molar Ratio (COOH:EDC:NHS:Amine) | Reaction Time (h) | Conjugation Efficiency (%) | Loading Capacity (µmol/mg) |
| 1:2:2:1 | 2 | 45 | 0.8 |
| 1:5:5:2 | 2 | 65 | 1.2 |
| 1:5:5:5 | 4 | 80 | 1.5 |
| 1:10:10:10 | 4 | 92 | 1.7 |
Note: This data is illustrative. Actual results will vary depending on the specific polymer and reaction conditions.
Characterization of the Polymer Conjugate
Experimental Workflow for Characterization
Caption: Workflow for polymer conjugate characterization.
Methodologies for Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the amide bond.
-
Method: Acquire FTIR spectra of the starting polymer, this compound, and the final conjugate.
-
Expected Results: The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1540 cm⁻¹) in the spectrum of the conjugate, which are absent in the starting polymer.[6] A decrease in the intensity of the carboxylic acid O-H stretch will also be observed.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of this compound and to quantify the degree of conjugation.
-
Method: Dissolve the polymer and the conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H NMR spectra.
-
Expected Results: The spectrum of the conjugate will show characteristic peaks from both the polymer backbone and the this compound moiety. Specifically, the aromatic protons of the benzyl (B1604629) group (around 7.3 ppm) and the methylene (B1212753) protons of the benzyl group (around 5.1 ppm) from this compound will be present.[7][8] The degree of conjugation can be calculated by integrating the signals corresponding to the polymer backbone and the this compound protons.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and polydispersity of the polymer conjugate and to confirm the removal of low molecular weight impurities.
-
Method: Analyze the polymer before and after conjugation using GPC.
-
Expected Results: An increase in the molecular weight of the polymer after conjugation with this compound. A single, relatively narrow peak will indicate a successful conjugation and purification, free from unreacted small molecules.
-
Conclusion
This application note provides a comprehensive, step-by-step guide for the successful conjugation of this compound to carboxylated polymers. By following the detailed protocols for polymer synthesis, conjugation, purification, and characterization, researchers can confidently prepare well-defined polymer-amino acid ester conjugates for a variety of applications in drug delivery and biomaterials science. The provided diagrams and data tables serve as a useful reference for planning and executing these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: H-Glu(OBzl)-OH Coupling Reactions
Welcome to the technical support center for H-Glu(OBzl)-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield and purity of peptides containing the L-Glutamic acid γ-benzyl ester residue.
Frequently Asked Questions (FAQs)
Q1: What is H-Glu(OBzl)-OH and why is it used in peptide synthesis?
H-Glu(OBzl)-OH, or L-Glutamic acid γ-benzyl ester, is a derivative of the amino acid glutamic acid. In peptide synthesis, the benzyl (B1604629) ester (OBzl) serves as a protecting group for the side-chain carboxylic acid. This protection prevents the side chain from participating in unwanted reactions during the peptide bond formation, ensuring the correct peptide sequence is assembled. The benzyl group is stable under the conditions used for Fmoc deprotection but can be removed later, typically during the final cleavage of the peptide from the resin under acidic conditions or by hydrogenolysis.
Q2: What are the most common reasons for low yield in H-Glu(OBzl)-OH coupling reactions?
Low yields in H-Glu(OBzl)-OH coupling steps can stem from several factors:
-
Incomplete Coupling: The reaction may not go to completion due to steric hindrance, aggregation of the growing peptide chain on the solid support, or suboptimal activation of the amino acid.
-
Side Reactions: The most common side reaction involving N-terminal glutamic acid residues is the formation of pyroglutamate (B8496135), an intramolecular cyclization that terminates the peptide chain.
-
Premature Deprotection: While generally stable, the benzyl ester can be sensitive to highly acidic conditions, which might be encountered during repeated deprotection cycles in long syntheses.
-
Purification Issues: The final peptide product may be difficult to purify, leading to apparent low yields of the desired high-purity product.
Q3: How can I minimize pyroglutamate formation?
Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue, which can be catalyzed by acids or bases. To minimize this side reaction:
-
Use Efficient Coupling Reagents: Employ modern, highly efficient coupling reagents like HATU or COMU to ensure rapid peptide bond formation, reducing the time the N-terminal amine is exposed and vulnerable to cyclization.[1]
-
Control pH: Maintain neutral or near-neutral pH conditions during workup and purification steps whenever possible.
-
Protect the N-terminus: Ensure the N-terminal α-amino group is always protected (e.g., with Fmoc or Boc) until the final deprotection step of the entire peptide.
Q4: Which coupling reagent is best for H-Glu(OBzl)-OH?
The choice of coupling reagent is critical for success. For challenging couplings, including those that may be sterically hindered or prone to aggregation, high-efficiency uronium or phosphonium (B103445) salt-based reagents are recommended.
-
HATU and HCTU are highly effective due to the formation of a reactive OAt-ester intermediate, leading to faster and more complete couplings.[1]
-
COMU is another excellent choice that is comparable in efficiency to HATU but has the added benefits of better solubility and a non-explosive leaving group.[2]
-
Standard reagents like HBTU or carbodiimides (DIC/DCC ) with additives like HOBt or OxymaPure can be effective for less demanding sequences but may result in lower yields for more difficult couplings.[3]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may be encountered during the coupling of H-Glu(OBzl)-OH and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Incomplete Activation: The coupling reagent may not be sufficiently reactive. | Optimize Coupling Reagent: Switch to a more powerful uronium/aminium salt reagent such as HATU, HCTU, or COMU.[2] |
| Steric Hindrance: The growing peptide chain or adjacent residues may physically block the coupling site. | Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or gently increase the temperature (e.g., to 30-40°C) to improve kinetics. Be cautious as increased temperature can also promote racemization. | |
| Peptide Aggregation: Hydrophobic interactions can cause the peptide chains to aggregate on the solid support, masking the N-terminal amine. | Use Additives: Incorporate additives like HOBt or OxymaPure with carbodiimide-mediated couplings to enhance reaction rates.[3] Change Solvent: Consider using a more disruptive solvent like NMP or adding a small percentage of DMSO to the DMF to break up secondary structures. | |
| Insufficient Reagents: The molar equivalents of the amino acid or coupling reagents may be too low. | Increase Reagent Equivalents: Use a higher excess of the Fmoc-Glu(OBzl)-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. | |
| Presence of a -18 Da Peak in Mass Spectrum | Pyroglutamate Formation: The N-terminal H-Glu(OBzl)-OH has cyclized, resulting in the loss of a water molecule. | Use a Fast-Acting Reagent: Employ a highly efficient coupling reagent (e.g., HATU, COMU) to minimize the time the N-terminal amine is exposed.[1] Minimize Base Exposure: Ensure the N-terminal amine is not exposed to basic conditions for extended periods before the coupling step. |
| Difficult Purification / Multiple Peaks in HPLC | Racemization: Loss of stereochemical integrity at the α-carbon during activation, creating diastereomeric impurities. | Use Racemization-Suppressing Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimide (B86325) activators.[3] Avoid Strong Bases: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if racemization is a concern. |
| Incomplete Deprotection: The Fmoc group from the previous residue was not completely removed. | Optimize Deprotection: Increase the deprotection time with 20% piperidine (B6355638) in DMF or perform a second deprotection step. Monitor completion with a Kaiser test. | |
| Chain Termination: Unreacted amines were not capped, leading to deletion sequences. | Implement a Capping Step: After coupling, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIPEA in DMF) to block any unreacted amines and prevent the formation of deletion peptides. |
Quantitative Data Summary
| Coupling Reagent/Additive | Relative Coupling Efficiency | Racemization Potential | Recommended Use |
| HATU / HOAt / DIPEA | Very High | Low | Recommended for sterically hindered or aggregation-prone sequences.[1] |
| HCTU / DIPEA | Very High | Low | A highly effective and often more cost-efficient alternative to HATU. |
| COMU / DIPEA | Very High | Very Low | Excellent performance comparable to HATU, with a better safety profile.[2] |
| HBTU / HOBt / DIPEA | High | Low to Moderate | A standard, robust reagent suitable for most routine couplings.[1] |
| PyBOP / HOBt / DIPEA | High | Low to Moderate | An effective phosphonium-based alternative to HBTU. |
| DIC / OxymaPure | High | Very Low | A modern carbodiimide method with excellent racemization suppression.[3] |
| DIC / HOBt | Moderate to High | Low to Moderate | A classic, cost-effective combination for standard couplings. |
Note: The efficiencies are relative and can be influenced by the specific peptide sequence, resin, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes a single coupling cycle for adding Fmoc-Glu(OBzl)-OH to a growing peptide chain on a solid-phase resin (e.g., Rink Amide or Wang resin).
1. Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Glu(OBzl)-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
2. Fmoc Deprotection:
-
Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).
-
Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).
3. Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution. This is the activation step. Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test. If the test is negative (beads remain yellow/colorless), the coupling is complete. If the test is positive, a second coupling is recommended.
4. Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).
-
Add the capping solution to the resin and agitate for 15 minutes.
-
Drain and wash the resin with DMF and DCM.
Protocol 2: Solution-Phase Peptide Coupling
This protocol describes the coupling of H-Glu(OBzl)-OH to an N-terminally deprotected amino acid methyl ester in solution.
1. Materials:
-
N-protected amino acid (e.g., Z-Phe-OH) (1.0 eq.)
-
H-Glu(OBzl)-OMe·HCl (L-Glutamic acid γ-benzyl α-methyl diester hydrochloride) (1.0 eq.)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 eq.)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.1 eq.)
-
DIPEA (2.2 eq.)
-
Anhydrous DCM and DMF
-
Standard laboratory glassware, dried overnight
2. Reaction Setup:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq.), H-Glu(OBzl)-OMe·HCl (1.0 eq.), and OxymaPure (1.1 eq.) in a 1:1 mixture of anhydrous DCM:DMF.
-
Cool the flask to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq.) to the solution and stir.
-
Slowly add DIPEA (2.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).
3. Workup and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure protected dipeptide.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling yield.
References
Identifying side products of H-Glu-Obzl deprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the deprotection of H-Glu-Obzl (L-Glutamic acid α-benzyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The two most common methods for removing the benzyl (B1604629) (Bzl) protecting group from this compound are catalytic hydrogenation and acidolysis.
-
Catalytic Hydrogenation: This is a widely used and generally mild method for benzyl ester deprotection.[1] It typically involves reacting the protected amino acid with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Acidolysis: This method is often employed in the context of Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS). Strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA) are used to cleave the benzyl ester.
Q2: What are the primary side products observed during this compound deprotection?
The main side products encountered during the deprotection of this compound are:
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid (pGlu).[2][3] This intramolecular reaction involves the formation of a lactam ring.
-
Anisylation of the Glutamic Acid Side Chain: During acidolysis, particularly with HF, the carbocation generated from the benzyl group can be scavenged by anisole (B1667542). However, it can also react with the glutamic acid side chain, leading to an unwanted modification.[4]
Q3: What factors influence the formation of pyroglutamate?
The formation of pyroglutamate from N-terminal glutamic acid is significantly influenced by pH. The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation occurring at a neutral pH (around 6-7).[3][5] The conversion can occur spontaneously, especially under harsher conditions, or be catalyzed by enzymes in biological systems.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of deprotected Glutamic Acid | Incomplete reaction. | For Catalytic Hydrogenation: - Ensure the catalyst is active. - Increase reaction time or hydrogen pressure. - Check for catalyst poisons.[6] For Acidolysis: - Increase the reaction time or the concentration of the acid. - Ensure the cleavage cocktail is freshly prepared. |
| Presence of a significant amount of pyroglutamate | pH of the reaction or work-up conditions. | - During work-up, try to maintain the pH as close to neutral as possible. - If compatible with the overall synthetic scheme, consider performing the deprotection at a neutral pH. |
| Detection of a mass corresponding to anisyl-Glu adduct | Inefficient scavenging during acidolysis. | - Use an excess of a scavenger like anisole or thioanisole (B89551) in the cleavage cocktail. - Perform the cleavage at a lower temperature (e.g., 0-5 °C) to reduce the rate of side reactions.[4] |
| Inconsistent reaction results | Purity of starting material or reagents. | - Ensure the this compound starting material is of high purity. - Use fresh, high-quality solvents and reagents. - For catalytic hydrogenation, ensure the solvent is deoxygenated. |
Quantitative Data Summary
| Side Product | Influencing Factors | General Trend |
| Pyroglutamate | pH | Increased formation at acidic (pH 4) and basic (pH 8) conditions. Minimal formation at neutral pH (6-7).[3][5] |
| Temperature | Higher temperatures can accelerate the rate of formation. | |
| Reaction Time | Longer exposure to non-neutral pH conditions can lead to higher levels of pyroglutamate. |
Experimental Protocols
Catalytic Hydrogenation of this compound
-
Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a reaction vessel.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected glutamic acid.
Acidolysis of Glu(OBzl) in Solid-Phase Peptide Synthesis (Boc Chemistry)
-
Resin Preparation: Swell the peptide-resin containing the Glu(OBzl) residue in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is HF:anisole (9:1, v/v). For TFA-based cleavage, a typical cocktail is TFA:water:triisopropylsilane (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react at low temperature (0-5 °C) for a specified time (e.g., 1-2 hours).[4]
-
Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by a suitable method like HPLC.
Visualizations
References
- 1. Hydrogen [organic-chemistry.org]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Preventing racemization of glutamic acid during synthesis with H-Glu-Obzl
Welcome to the technical support center for peptide synthesis involving H-Glu-Obzl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the use of this compound, with a primary focus on preventing racemization.
Troubleshooting Guide: Preventing Racemization of Glutamic Acid
Racemization of the glutamic acid residue is a critical issue that can compromise the purity, activity, and safety of the final peptide. The following guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Glu isomer detected in the final peptide. | Inappropriate base selection: Strong or sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization.[1][2] | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1] Avoid stronger bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA) when possible.[1] |
| Suboptimal coupling reagent: Some coupling reagents are more prone to causing racemization than others, especially when used without additives.[1][3] | Employ coupling reagents known for low racemization, such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) in combination with an additive.[3][4] For carbodiimide-based coupling (e.g., DIC), the addition of a racemization suppressant is crucial.[4] | |
| Absence of racemization-suppressing additives: Activating the carboxylic acid group makes the alpha-proton more susceptible to abstraction. Additives form an active ester intermediate that is less prone to racemization.[1][5] | Always include an additive in your coupling reaction. Common and effective additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5] HOAt and Oxyma are often more effective at suppressing racemization than HOBt.[1] | |
| Prolonged activation time: Allowing the protected amino acid to remain in its activated state for an extended period before coupling increases the opportunity for racemization. | Pre-activation of the amino acid should be kept to a minimum. Ideally, perform in situ activation where the coupling reagent and amino acid are mixed just before adding them to the resin-bound amine. | |
| Formation of pyroglutamate. | Base-catalyzed cyclization: The N-terminal glutamic acid residue can undergo intramolecular cyclization, especially under basic conditions, to form pyroglutamate.[5][6] | Minimize exposure to basic conditions. The use of HOBt in the deprotection solution can help suppress this side reaction.[5] Consider using in situ neutralization protocols during coupling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of glutamic acid racemization during peptide synthesis?
A1: The primary mechanism of racemization for N-urethane protected amino acids, such as Fmoc-Glu(OBzl)-OH, involves the formation of a 5(4H)-oxazolone intermediate.[4] The activation of the carboxyl group facilitates the formation of this planar ring structure. The oxazolone (B7731731) is in equilibrium with its aromatic isomer, which can be protonated from either side, leading to a loss of stereochemical integrity at the alpha-carbon.[4] A secondary mechanism is the direct abstraction of the alpha-proton by a base, which is more prevalent with highly activating coupling reagents or strong bases.[2][7]
// Nodes LGlu [label="L-Glutamic Acid Derivative\n(Fmoc-Glu(OBzl)-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="Oxazolone Intermediate\n(Planar)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DGlu [label="D-Glutamic Acid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Desired Peptide\n(L-Glu)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LGlu -> Activated [label="+ Coupling Reagent"]; Activated -> Oxazolone [label="Intramolecular\nCyclization", arrowhead=vee]; Activated -> Peptide [label="+ Amine\n(Fast, Desired)", color="#34A853"]; Oxazolone -> Enolate [label="Tautomerization\n(Base-catalyzed)", color="#EA4335"]; Enolate -> Oxazolone [arrowhead=vee]; Enolate -> DGlu [label="+ H⁺", color="#EA4335"]; Activated -> Enolate [label="Direct Hα abstraction\nby strong base", style=dashed, color="#EA4335"];
// Invisible nodes for layout {rank=same; Activated; Peptide} {rank=same; Oxazolone; Enolate} } .enddot Caption: Mechanisms of glutamic acid racemization during peptide synthesis.
Q2: Which combination of coupling reagent and additive is best for minimizing racemization of this compound?
A2: The combination of diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOAt is highly effective and widely recommended.[1][4] Phosphonium and aminium/uronium reagents like HBTU, HATU, and PyBOP are also excellent choices, particularly when used with HOAt or HOBt, as they can reduce racemization to insignificant levels.[3] For particularly difficult couplings, DEPBT has shown remarkable resistance to racemization.[4]
Q3: How does the choice of base impact racemization?
A3: The base plays a critical role. Stronger bases with less steric hindrance, like triethylamine (TEA), can accelerate racemization by directly abstracting the alpha-proton.[1] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (TMP, pKa 7.43), are less likely to cause racemization and are therefore preferred.[1] N,N-diisopropylethylamine (DIEA, pKa 10.1) is a strong base, but its steric bulk can sometimes mitigate racemization compared to TEA.[1]
// Nodes Start [label="Select a Base for Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question [label="Is the residue\nprone to racemization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighRisk [label="High Risk of Racemization\n(e.g., His, Cys, Glu)", fillcolor="#F1F3F4", fontcolor="#202124"]; LowRisk [label="Low Risk of Racemization", fillcolor="#F1F3F4", fontcolor="#202124"]; RecBase [label="Recommended:\nUse weaker, hindered base\n(NMM, Collidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AvoidBase [label="Avoid:\nStrong, unhindered base\n(TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcceptableBase [label="Acceptable:\nStrong, hindered base\n(DIEA)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Question; Question -> HighRisk [label="Yes"]; Question -> LowRisk [label="No"]; HighRisk -> RecBase [label="Best Practice"]; HighRisk -> AvoidBase [style=dashed]; LowRisk -> AcceptableBase; RecBase -> AcceptableBase [label="Also acceptable but\nNMM/Collidine is safer", style=dotted]; } .enddot Caption: Decision logic for selecting a base to minimize racemization.
Q4: Can the benzyl (B1604629) ester (OBzl) protecting group itself contribute to racemization?
A4: While the primary drivers of racemization are the coupling conditions (reagents, base, temperature), the protecting group can have an indirect influence. The benzyl ester is an electron-withdrawing group, which can slightly increase the acidity of the alpha-proton, making it more susceptible to abstraction. However, this effect is generally less significant than the choice of coupling reagents and base. Studies have shown that the solvent used during the esterification process to create this compound can significantly impact its enantiomeric purity. For instance, using toluene (B28343) as a solvent during preparation can lead to racemization, whereas cyclohexane (B81311) has been shown to preserve enantiopurity.[8][9] It is crucial to start with enantiomerically pure this compound.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OBzl)-OH using DIC/Oxyma
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization during the incorporation of a glutamic acid residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OBzl)-OH (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH and Oxyma in DMF.
-
Add DIC to the amino acid/Oxyma solution. Do not pre-activate for more than 1-2 minutes.
-
Immediately add the activation mixture to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Perform a Kaiser test to monitor the reaction completion. If the test is positive, extend the coupling time.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Quantitative Data Summary
The following table summarizes the percentage of D-isomer (racemization) observed for different amino acids under various coupling conditions. While specific data for this compound is limited in comparative studies, the trends observed for other racemization-prone amino acids like Cysteine and Histidine are highly relevant.
| Amino Acid | Coupling Reagent | Base | Additive | % D-Isomer (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | HATU | NMM | - | High | [10] |
| Fmoc-Cys(Trt)-OH | DIC | - | Oxyma | Negligible | [10] |
| Fmoc-His(Trt)-OH | HBTU | DIEA | HOBt | Variable | [3] |
| Fmoc-His(Trt)-OH | DEPBT | - | - | Remarkably Low | [4] |
| Z-Phe-Val-OH | Various | Collidine | - | Least Racemization | [1] |
| Z-Phe-Val-OH | Various | DIEA | - | Higher Racemization | [1] |
Note: The data indicates that the combination of DIC/Oxyma is highly effective at suppressing racemization.[10] For historically difficult residues like Histidine, specialized reagents like DEPBT may offer the best results.[4] The choice of a weaker, hindered base like collidine consistently results in lower levels of racemization.[1]
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Times for H-Glu-Obzl Activation
Welcome to the technical support center for optimizing the activation of H-Glu(OBzl)-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this versatile amino acid derivative in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation and coupling of H-Glu(OBzl)-OH.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive. 2. Steric hindrance: The growing peptide chain may be sterically hindered. 3. Peptide aggregation: Hydrophobic sequences can aggregate on the solid support, blocking reactive sites. 4. Premature pyroglutamate (B8496135) formation: The N-terminal Glu residue can cyclize, preventing further coupling.[1][2] | 1. Optimize the coupling reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[3][4] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or gently increase the temperature (e.g., to 35-50°C) to improve kinetics.[5] 3. Use additives: The addition of HOBt or OxymaPure® to carbodiimide-mediated couplings (e.g., DIC) can enhance the reaction rate and suppress side reactions.[3] 4. Address aggregation: Consider using a more polar solvent mixture (e.g., DMF/NMP), or chaotropic salts.[6] 5. For pyroglutamate formation: Use pre-activated esters or perform the coupling at low temperatures to reduce the risk. Ensure the N-terminus is protected until the final deprotection step.[2] |
| Presence of a -18 Da Peak in Mass Spectrum (Pyroglutamate Formation) | 1. Cyclization of N-terminal H-Glu(OBzl)-OH: The free N-terminal amine of the glutamic acid residue attacks the side-chain carboxyl group, leading to the loss of a water molecule.[1][2] 2. Prolonged exposure to acidic or basic conditions: These conditions can catalyze the cyclization reaction.[2] | 1. Minimize activation time: Use a fast-acting coupling reagent like HATU or COMU to reduce the time the carboxylic acid is activated.[3][4] 2. Immediate coupling: Couple the next amino acid immediately after deprotection of the N-terminus. 3. pH control: Maintain a neutral pH during workup and purification steps where possible.[7] |
| Racemization Detected | 1. Over-activation of the amino acid: Strong bases and extended activation times can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[3][8] 2. Choice of base: Strong bases like triethylamine (B128534) can increase the rate of racemization.[9] | 1. Use racemization-suppressing additives: Additives like HOBt, HOAt, or OxymaPure® are highly effective at minimizing racemization.[3][6] 2. Choose a weaker base: Use a bulkier, weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine.[3] For particularly sensitive couplings, collidine may be used.[9] 3. Lower the reaction temperature: Performing the coupling at 0°C can reduce the rate of racemization. |
| Incomplete Deprotection of the Boc or Fmoc Group | 1. Insufficient deprotection time or reagent concentration. 2. Aggregation of the peptide on the resin, hindering reagent access. | 1. Extend deprotection time or perform a double deprotection. 2. Increase the concentration of the deprotection reagent (e.g., 20-50% piperidine (B6355638) in DMF for Fmoc). 3. Use solvents known to disrupt aggregation, such as NMP. [6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when activating H-Glu(OBzl)-OH?
A1: The most prevalent side reactions are pyroglutamate formation, racemization, and incomplete coupling. Pyroglutamate formation is the intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a loss of a water molecule (-18 Da).[1][2] Racemization can occur at the alpha-carbon, especially with strong activating conditions. Incomplete coupling leads to deletion sequences in the final peptide.
Q2: Which coupling reagents are recommended for H-Glu(OBzl)-OH?
A2: For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt or OxymaPure® are effective and cost-efficient.[3] For more challenging couplings, such as with sterically hindered sequences or where speed is critical, uronium/aminium salts like HBTU, HATU, or COMU are recommended due to their high reactivity and lower risk of side reactions.[4] Phosphonium (B103445) salts like PyBOP are also an excellent choice.[3]
Q3: How can I minimize pyroglutamate formation?
A3: To minimize pyroglutamate formation, it is crucial to keep the activation time of the carboxylic acid to a minimum by using efficient coupling reagents.[2] Performing the coupling at lower temperatures can also be beneficial. If H-Glu(OBzl)-OH is at the N-terminus of a peptide, it is advisable to couple the next amino acid as quickly as possible after deprotection of the preceding residue.
Q4: What is the optimal reaction time for H-Glu(OBzl)-OH activation?
A4: The optimal reaction time depends on the coupling reagent, the solvent, the temperature, and the specific peptide sequence. With highly efficient reagents like HATU or HBTU, coupling can be complete in as little as 30-60 minutes.[4] For carbodiimide-based methods, a longer reaction time of 1-3 hours is common. It is always recommended to monitor the reaction progress using a qualitative test like the Kaiser test to determine the endpoint.
Q5: Is it necessary to protect the side-chain carboxyl group of glutamic acid?
A5: Yes, the side-chain carboxyl group of glutamic acid must be protected to prevent it from reacting during peptide bond formation. The benzyl (B1604629) ester (-OBzl) is a common protecting group for the Boc/Bzl synthesis strategy and is typically removed by hydrogenolysis. For the Fmoc/tBu strategy, an acid-labile protecting group like a t-butyl ester (-OtBu) is used.
Data Presentation
The choice of coupling reagent significantly impacts the reaction time, yield, and purity of the resulting peptide. Below is a summary of the relative performance of common coupling reagents for amino acid activation.
| Coupling Reagent | Additive | Typical Reaction Time | Relative Coupling Efficiency | Racemization Potential | Notes |
| DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure® | 1 - 3 hours | High | Low with additive | Cost-effective for standard couplings. The urea (B33335) byproduct is soluble in common solvents.[4] |
| HBTU/TBTU | None required (contains HOBt moiety) | 15 - 60 minutes | Very High | Very Low | Fast and efficient, widely used in automated peptide synthesis.[4] |
| HATU | None required (contains HOAt moiety) | 15 - 60 minutes | Excellent | Extremely Low | Generally considered one of the most efficient coupling reagents, especially for difficult sequences.[4] |
| PyBOP | None required (contains HOBt moiety) | 20 - 90 minutes | Very High | Very Low | A phosphonium salt-based reagent that is very effective. Byproducts are generally less hazardous than those from BOP. |
| COMU | None required (contains OxymaPure® moiety) | 15 - 60 minutes | Excellent | Extremely Low | A newer generation uronium salt that is highly efficient and has a better safety profile than HOBt/HOAt-based reagents.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes a single coupling cycle for adding a protected glutamic acid residue to a growing peptide chain on a solid support.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Base Addition: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Solution-Phase Activation and Coupling
This protocol describes the activation of Boc-Glu(OBzl)-OH and its coupling to an amino acid ester in solution.
Materials:
-
Boc-Glu(OBzl)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)
-
DIC (Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reactant Preparation: Dissolve Boc-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Activation: Add DIC (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 15 minutes.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM and add DIEA (1.1 equivalents) to neutralize the salt. Add this solution to the activated Boc-Glu(OBzl)-OH mixture.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography.
Mandatory Visualization
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Troubleshooting logic for low coupling yield.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Strategies to Remove Unreacted L-Glutamic Acid γ-Benzyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted L-Glutamic acid γ-benzyl ester from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of L-Glutamic acid γ-benzyl ester that influence purification?
A: Understanding the physicochemical properties of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) is crucial for selecting an appropriate purification strategy. Its key features are its zwitterionic nature at physiological pH, due to the presence of a free α-amino group and a free α-carboxylic acid, and the hydrophobicity imparted by the benzyl (B1604629) ester group.[1] These properties dictate its solubility in various solvents, which can be manipulated for separation.
Table 1: Physicochemical Properties of L-Glutamic Acid γ-Benzyl Ester
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₅NO₄[2][3] | Basic information for characterization (e.g., mass spectrometry). |
| Molecular Weight | 237.25 g/mol [3][4][5] | Used in calculations for reaction stoichiometry and yield. |
| Appearance | White to off-white crystalline powder or shiny plates.[2][6] | Visual confirmation of the isolated material. |
| Melting Point | 155 - 182 °C (range varies with purity).[2][3][4][6] | A wide melting range can indicate the presence of impurities. |
| Solubility | Slightly soluble in methanol (B129727) (heated), DMSO (heated), and acetic acid.[3] Can be recrystallized from hot water.[3][6] | This provides options for crystallization-based purification. |
| pKa (Predicted) | 2.20 (α-carboxyl group).[3] | The acidic nature of the α-carboxyl group allows for its deprotonation under basic conditions, increasing aqueous solubility. |
| Amine Group | The α-amino group is basic (pKa ~9-10). | The basicity of the amino group allows for its protonation under acidic conditions, increasing aqueous solubility. |
| Stability | The ester bond is susceptible to hydrolysis under strong alkaline conditions (e.g., pH 11).[7] | Purification methods should ideally avoid harsh basic conditions if the product is also base-labile. |
Q2: What is the first step I should take to troubleshoot the removal of unreacted H-Glu(OBzl)-OH?
A: The first and most critical step is to analyze your crude reaction mixture. Use an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the unreacted starting material. This analysis helps you understand the relative polarities of your desired product and the impurity, which will guide your choice of purification method. A TLC was used to detect unreacted glutamic acid in a synthesis of the target compound.[6]
Q3: Which purification strategy is best for my reaction?
A: The optimal strategy depends entirely on the properties of your desired product, particularly its solubility, stability, and functional groups. The flowchart below provides a decision-making guide to help you select the most suitable method.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
Topic: Removal by Acid-Base Extraction
Q: How can I use a liquid-liquid extraction to remove H-Glu(OBzl)-OH? A: This method is highly effective if your desired product is neutral and does not have acidic or basic functional groups. The process exploits the amphoteric nature of H-Glu(OBzl)-OH, moving it into an aqueous layer while your product remains in an organic layer.
Caption: Step-by-step workflow for an acid-base extraction.
Q: My product is sensitive to strong acids or bases. What are my options? A: Use milder reagents. Instead of 1M HCl, use a 5-10% aqueous solution of citric acid. Instead of 1M NaOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Always monitor for product degradation by TLC after each wash.
Q: An emulsion formed during the extraction. How can I break it? A: Emulsions are common when dealing with amino acid derivatives. To resolve this, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and helps break the emulsion. If the problem persists, you can try passing the mixture through a pad of Celite or centrifuging the mixture at a low speed.
Topic: Removal by Flash Column Chromatography
Q: What are the recommended conditions for removing H-Glu(OBzl)-OH by flash chromatography? A: H-Glu(OBzl)-OH is a very polar compound due to its free amine and carboxylic acid groups. On silica (B1680970) gel, it will likely have a very low Rf value.
-
If your product is non-polar: You can elute your product with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), and the unreacted H-Glu(OBzl)-OH will remain at the origin of the column.
-
If your product is polar: You will need a polar eluent. Start with a gradient of methanol in dichloromethane (B109758) (DCM) or ethyl acetate. For example, 0-10% Methanol/DCM. The H-Glu(OBzl)-OH will require a high percentage of methanol to elute.
Q: The unreacted starting material is streaking badly on my TLC plate. How will this affect the column? A: Streaking is typical for free amines and carboxylic acids on silica gel. This can lead to poor separation and broad peaks during column chromatography. To mitigate this, you can add a modifier to your eluent.
-
For the amine: Add 0.5-1% triethylamine (B128534) (NEt₃) to the mobile phase.
-
For the carboxylic acid: Add 0.5-1% acetic acid (AcOH) to the mobile phase. Caution: Ensure these additives are compatible with your desired product and can be easily removed during solvent evaporation.
Topic: Removal by Crystallization or Precipitation
Q: When is crystallization a suitable method for purification? A: Crystallization is an excellent choice when your desired product is a solid and has significantly different solubility characteristics from H-Glu(OBzl)-OH in a particular solvent. For example, if your product is highly soluble in hot water but H-Glu(OBzl)-OH is not, or vice-versa. Literature shows that H-Glu(OBzl)-OH can be purified by recrystallization from hot water.[3][6]
Q: My product is an oil, but the unreacted starting material is a solid. Can I use precipitation? A: Yes. This is an ideal scenario for purification by trituration or precipitation. Dissolve the crude mixture in a minimal amount of a solvent in which both compounds are soluble (e.g., methanol). Slowly add an anti-solvent in which H-Glu(OBzl)-OH is insoluble, but your product remains dissolved (e.g., diethyl ether or cold water). The unreacted starting material should precipitate as a solid, which can then be removed by filtration.
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
Objective: To separate a neutral organic product from unreacted H-Glu(OBzl)-OH.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (or 5% citric acid) to the funnel. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. This layer contains the protonated H-Glu(OBzl)-OH.
-
Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ to the organic layer remaining in the funnel. Shake and vent as before. This removes any residual acid and deprotonates any remaining H-Glu(OBzl)-OH.
-
Separation: Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization from Water
Objective: To purify a product by taking advantage of solubility differences with H-Glu(OBzl)-OH in water. This protocol is adapted from a known purification method for H-Glu(OBzl)-OH itself.[6]
-
Dissolution: Place the crude solid in a flask. Add a minimal amount of deionized water and heat the mixture to boiling (or near boiling) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of water.
Note: The desired compound could be either the solid crystals or remain in the filtrate, depending on relative solubilities. Analyze both fractions by TLC or LC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gamma-Benzyl L-glutamate | 1676-73-9 [chemicalbook.com]
- 4. L -Glutamic acid g-benzyl ester = 99.0 T 1676-73-9 [sigmaaldrich.com]
- 5. gamma-Benzyl L-glutamate, 99% | Fisher Scientific [fishersci.ca]
- 6. prepchem.com [prepchem.com]
- 7. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls when using H-Glu-Obzl in an automated synthesizer
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using H-Glu(OBzl)-OH in automated peptide synthesizers. The following FAQs and guides address common pitfalls and offer solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using H-Glu(OBzl)-OH, particularly at the N-terminus?
A1: The most prevalent side reaction is the formation of pyroglutamate (B8496135).[1][2] This occurs through an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a loss of a water molecule and the formation of a five-membered lactam ring. This modification terminates the peptide chain and can complicate purification.
Q2: How can pyroglutamate formation be minimized during automated synthesis?
A2: Pyroglutamate formation is significantly influenced by the duration of the basic conditions during Fmoc deprotection.[1] To minimize this side reaction, it is crucial to use shorter deprotection times. For instance, using a 1-minute deprotection time with 50% piperidine (B6355638) in DMF has been shown to render the pyroglutamate formation from Fmoc-Glu(OBzl)-peptide undetectable.[1] Additionally, ensuring efficient and rapid coupling of the subsequent amino acid can help to cap the N-terminal Glu residue and prevent cyclization.
Q3: Are there other significant side reactions to be aware of when using H-Glu(OBzl)-OH?
A3: Yes, another potential side reaction is transesterification. This can occur if the peptide is cleaved from the resin using catalytic hydrogenation in a solvent like DMF, which can act as a source of other alkyl groups. It is advisable to use alternative cleavage methods or solvents to avoid this issue.
Q4: What are the solubility characteristics of H-Glu(OBzl)-OH in common SPPS solvents?
Troubleshooting Guides
Problem: Low Yield of the Target Peptide
Low peptide yield can be attributed to several factors when H-Glu(OBzl)-OH is incorporated. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide yield when using H-Glu(OBzl)-OH.
Data Presentation: Impact of Deprotection Time on Pyroglutamate Formation
While precise, published quantitative data is scarce, the following table illustrates the expected trend of pyroglutamate formation as a function of piperidine deprotection time for an N-terminal Fmoc-Glu(OBzl) residue. This is based on the principle that shorter exposure to basic conditions reduces the incidence of this side reaction.[1]
| Deprotection Time with 20% Piperidine in DMF | Expected Pyroglutamate Formation (%) | Recommendation |
| 10 minutes | High | Not Recommended |
| 5 minutes | Moderate | Sub-optimal |
| 2 minutes | Low | Recommended |
| 1 minute | Very Low / Undetectable[1] | Highly Recommended |
Experimental Protocols
Protocol: Quantification of Pyroglutamate Formation by RP-HPLC
This protocol outlines a general method for the separation and relative quantification of a target peptide and its pyroglutamate-containing variant using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation: a. After cleavage from the resin and side-chain deprotection, dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the specific peptide to achieve baseline separation of the target peptide and the pyroglutamate variant. The pyroglutamate-containing peptide is typically more hydrophobic and will have a slightly longer retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
3. Data Analysis: a. Integrate the peak areas of the target peptide and the pyroglutamate-containing peptide in the chromatogram. b. The identity of each peak should be confirmed by mass spectrometry (LC-MS), looking for a mass difference of 18.01 Da between the two species. c. Calculate the relative percentage of the pyroglutamate variant using the following formula: % Pyroglutamate = (Area of Pyroglutamate Peak / (Area of Target Peptide Peak + Area of Pyroglutamate Peak)) * 100
Workflow for Pyroglutamate Quantification
Caption: Experimental workflow for the quantification of pyroglutamate side product.
References
Technical Support Center: Optimizing Cleavage Cocktails for Resins with H-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing H-Glu(OBzl)-OH from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing H-Glu(OBzl)-OH?
A1: The primary challenge is the efficient and clean removal of the benzyl (B1604629) (Bzl) protecting group from the glutamic acid side chain while simultaneously cleaving the peptide from the resin, without causing side reactions. The benzyl group is removed by strong acid, typically trifluoroacetic acid (TFA), which also cleaves the peptide from most standard resins (e.g., Wang, Rink Amide). During this process, the released benzyl cation is a reactive electrophile that can lead to unwanted modifications of sensitive residues.[1][2][3]
Q2: What are the most common side reactions observed during the cleavage of peptides with Glu(OBzl)?
A2: The most common side reactions include:
-
Alkylation: The benzyl cation generated during deprotection can alkylate nucleophilic residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][4]
-
Anisylation of Glutamic Acid: If anisole (B1667542) is used as a scavenger, the glutamic acid side chain can be modified by reaction with the anisole cation.[2][5]
-
Pyroglutamate (B8496135) Formation: If the N-terminal amino acid is glutamic acid, it can cyclize to form a pyroglutamyl residue, especially in the presence of water in the cleavage cocktail.[5][6]
-
Incomplete Deprotection: Insufficient cleavage time or a weak acid concentration can lead to incomplete removal of the benzyl protecting group.
Q3: Why are scavengers essential in the cleavage cocktail for peptides with Glu(OBzl)?
A3: Scavengers are crucial for trapping the reactive benzyl cations that are liberated from the Glu(OBzl) side chain during acidolysis.[7] Without effective scavengers, these carbocations can cause irreversible modifications to sensitive amino acid residues within the peptide sequence, leading to significant impurities.[8]
Q4: Which scavengers are recommended for cleaving peptides containing Glu(OBzl)?
A4: The choice of scavengers depends on the other amino acids present in the peptide sequence. A combination of scavengers is often most effective.
-
Triisopropylsilane (TIS): A highly effective scavenger for benzyl and trityl cations, recommended for peptides containing Trp, Met, or Cys.[8][9]
-
Water: Helps to suppress t-butylation side reactions.[10] However, it should be used with caution or omitted if the peptide has an N-terminal Glu to prevent pyroglutamate formation.[6]
-
1,2-Ethanedithiol (EDT): A good scavenger for protecting Cys and Met residues.[4][10]
-
Thioanisole: Can help prevent alkylation and is often included in cocktails for peptides with Arg(Pmc/Mtr).[10]
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage
| Possible Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Ensure the resin is well-swollen in the cleavage cocktail. For very resistant sequences, consider a stronger cleavage cocktail.[7][10] |
| Peptide Re-attachment to Resin | This can occur with C-terminal Trp, Tyr, or Met. Ensure the cleavage cocktail contains effective scavengers like EDT to prevent re-attachment.[11] |
| Peptide Precipitation in Resin | After the initial cleavage, wash the resin with a small amount of fresh TFA to recover any precipitated peptide.[11] |
| Residual DMF in Resin | Ensure the resin is thoroughly washed with dichloromethane (B109758) (DCM) and dried before adding the cleavage cocktail. Residual DMF can neutralize TFA.[12] |
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
| Possible Cause | Recommended Solution |
| Incomplete Removal of Benzyl Group | Increase the cleavage reaction time or the concentration of TFA. Analyze a small aliquot over a time course (e.g., 1, 2, 4 hours) to determine the optimal cleavage time. |
| Alkylation of Sensitive Residues (Trp, Met, Cys) | This indicates insufficient scavenging of benzyl cations. Use a cleavage cocktail with a higher concentration of scavengers, such as "Reagent K" or a TFA/TIS/EDT/H₂O mixture.[3][8] |
| Oxidation of Methionine | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[11] Use a cleavage cocktail containing scavengers that protect against oxidation, such as EDT or thioanisole.[9] |
| Pyroglutamate Formation (at N-terminal Glu) | Use a cleavage cocktail with no added water. For example, a mixture of TFA/TIS/EDT.[6] |
| Aspartimide Formation (for sequences with Asp) | Cleave the peptide at a lower temperature (e.g., 4-5 °C) to minimize this side reaction, although this may require a longer cleavage time.[2] |
Cleavage Cocktail Selection
The selection of an appropriate cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The following table summarizes common cleavage cocktails.
| Cleavage Cocktail | Composition (v/v) | Recommended Use |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues like Cys or multiple Arg.[8][13] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative useful for trityl-based protecting groups. Does not prevent Met oxidation.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Arg.[8][9] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[3] |
Experimental Protocols & Visual Guides
Visual Workflow for Cleavage Cocktail Selection
Caption: Logic for selecting an optimal cleavage cocktail for peptides with Glu(OBzl).
General Protocol for Peptide Cleavage from Resin
This protocol is a general guideline. The specific cleavage cocktail and reaction time should be optimized based on the peptide sequence as determined from the workflow above.
Materials:
-
Peptide-resin (thoroughly washed with DCM and dried under vacuum)
-
Freshly prepared cleavage cocktail (e.g., Reagent K)
-
Cold diethyl ether (or methyl t-butyl ether)
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin).[9] Ensure the resin is fully submerged and can be agitated.
-
Incubation: Stopper the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a preliminary small-scale cleavage.
-
Peptide Collection: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.
-
Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Incubation: To maximize precipitation, store the ether suspension at a low temperature (-20°C or 4°C) for at least 1 hour.
-
Isolation and Washing: Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant the ether supernatant.
-
Drying: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers. After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common cleavage issues.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. benchchem.com [benchchem.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: H-Glu(Obzl)-OH Stability in Cleavage Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of L-Glutamic acid γ-benzyl ester (H-Glu(Obzl)-OH) during acidic and basic cleavage conditions in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with H-Glu(Obzl)-OH during cleavage?
A1: The main stability issues associated with the γ-benzyl ester of glutamic acid during cleavage are incomplete removal of the protecting group and the formation of side products. The most common side reaction, particularly when the glutamic acid residue is at the N-terminus, is the formation of pyroglutamate (B8496135).[1][2] Under strong acidic conditions like HF cleavage, other side reactions such as anisylation can also occur.[3]
Q2: Is the benzyl (B1604629) ester of glutamic acid completely stable to standard TFA cleavage conditions?
A2: The stability of the γ-benzyl ester to trifluoroacetic acid (TFA) can be variable and depends on the specific conditions used, including the concentration of TFA, the duration of the cleavage, and the temperature. While generally more stable than highly acid-labile groups, prolonged exposure to strong TFA can lead to premature cleavage. It is crucial to use scavengers to trap the released benzyl cations and prevent side reactions.[4][5]
Q3: How does the position of the Glu(OBzl) residue in the peptide sequence affect its stability and potential for side reactions?
A3: The position is critical. An N-terminal glutamic acid residue is highly susceptible to cyclization to form pyroglutamate, a reaction catalyzed by both acidic and basic conditions.[1][2] This can lead to a heterogeneous final product. For internal Glu(OBzl) residues, the primary concern is the complete and clean removal of the benzyl group without affecting other protecting groups or sensitive residues in the peptide chain.
Q4: Can H-Glu(Obzl)-OH be cleaved under basic conditions?
A4: Yes, the benzyl ester can be cleaved by saponification using an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide. However, this method is not always compatible with peptide synthesis as the harsh basic conditions can lead to racemization and other side reactions, particularly for sensitive amino acids. Enzymatic hydrolysis can be a milder alternative for cleaving benzyl esters in solution-phase synthesis.[6][7]
Q5: What is pyroglutamate formation and how can it be minimized?
A5: Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue, with the loss of a water molecule.[1][2] This is a common side reaction during both acidic and basic workups. To minimize its formation, it is recommended to keep the exposure to acidic or basic conditions as short as possible and to work at low temperatures during cleavage and purification. For acidic cleavage, using optimized scavenger cocktails is also beneficial.
Troubleshooting Guides
Acidic Cleavage Issues
| Problem | Possible Cause | Solution |
| Incomplete Cleavage of Benzyl Ester | Insufficient acid strength or reaction time. | Increase the reaction time or use a stronger acid cocktail (e.g., HF). For TFA cleavage, ensure a high concentration (e.g., 95%) and consider extending the cleavage time, monitoring the progress by HPLC. |
| Steric hindrance around the glutamic acid residue. | Increase the cleavage temperature (e.g., from 0°C to room temperature), but be mindful of potential side reactions. Optimize the scavenger cocktail to improve solubility and accessibility. | |
| Presence of a -18 Da Peak in Mass Spectrum (Pyroglutamate Formation) | N-terminal Glu(OBzl) residue has cyclized. | Minimize exposure to acidic conditions during cleavage and workup. Perform the cleavage at a lower temperature (e.g., 0-5°C).[3] Ensure the peptide is immediately purified after cleavage. |
| Presence of a +90 Da Peak in Mass Spectrum (Anisylation) | Friedel-Crafts acylation of the scavenger (anisole) by the glutamyl side chain. | This is more common with strong acids like HF. Perform the cleavage at a lower temperature (0-5°C) to reduce the formation of the acylium ion intermediate.[3][8] Use a "low-high" HF cleavage procedure.[3] |
| Multiple Unidentified Peaks in HPLC | Side reactions due to carbocation formation. | Use an effective scavenger cocktail to trap reactive benzyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT).[4][9] |
Basic Cleavage (Saponification) Issues
| Problem | Possible Cause | Solution |
| Incomplete Saponification | Insufficient base or reaction time. | Increase the equivalents of base (e.g., NaOH or LiOH) and/or extend the reaction time. Monitor the reaction by HPLC to determine the optimal endpoint. |
| Poor solubility of the peptide ester. | Add a co-solvent such as THF or methanol (B129727) to improve solubility. | |
| Racemization of Amino Acid Residues | The basic conditions are too harsh. | Perform the saponification at a lower temperature (e.g., 0°C). Use a milder base if possible, although this may require longer reaction times. Consider enzymatic hydrolysis as a non-racemizing alternative.[6] |
| Side Reactions with Other Functional Groups | Asparagine and glutamine side chains can be hydrolyzed under strong basic conditions. | If the peptide contains base-labile residues, saponification may not be a suitable deprotection method. Consider alternative protecting group strategies or enzymatic cleavage.[6] |
Quantitative Data Summary
The following tables summarize the impact of different cleavage conditions on the deprotection of Glu(OBzl) and the formation of side products. Please note that exact yields can be sequence-dependent.
Table 1: Acidic Cleavage Conditions and Outcomes
| Cleavage Reagent | Scavengers | Temperature | Time | Typical Outcome for Glu(OBzl) | Potential Side Products |
| 95% TFA | 2.5% H₂O, 2.5% TIS | Room Temp | 2-4 hours | Generally effective cleavage. | Pyroglutamate (N-terminal Glu). |
| HF | 10% Anisole | 0°C | 1 hour | High cleavage efficiency. | Low levels of pyroglutamate and anisylation. |
| HF | 10% Anisole | 24°C | 2 hours | High cleavage efficiency. | Significant formation of pyroglutamate (11%) and anisylation products (79%).[8] |
| HBr/Acetic Acid (5M) | Pentamethylbenzene, Thioanisole | Room Temp | 60-90 min | Effective cleavage.[3] | Potential for side reactions if not properly scavenged. |
Table 2: Basic Cleavage (Saponification) Conditions
| Base | Co-solvent | Temperature | Time | Typical Yield | Potential Issues |
| 1M NaOH | THF/H₂O | Room Temp | 2-4 hours | Variable, often moderate to good. | High risk of racemization and side chain hydrolysis. |
| 1M LiOH | THF/H₂O | 0°C to Room Temp | 4-12 hours | Generally good yields. | Reduced risk of racemization compared to NaOH at RT. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide Containing Glu(OBzl)
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common "Reagent K" cocktail suitable for peptides with sensitive residues consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the swollen resin.[10] Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Saponification of a Peptide with a C-terminal Glu(OBzl)
-
Dissolution: Dissolve the protected peptide in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of 1M aqueous LiOH dropwise while stirring.
-
Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 4-12 hours.
-
Quenching and Workup: Once the reaction is complete, neutralize the solution with a weak acid (e.g., 1M aqueous HCl or acetic acid) to pH ~7.
-
Purification: Remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or the product can be extracted if it is sufficiently hydrophobic. Purify the crude product by preparative HPLC.
Visualizations
Caption: General workflow for acidic and basic cleavage of peptides containing Glu(OBzl).
Caption: Troubleshooting logic for acidic cleavage of peptides with Glu(OBzl).
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. polypeptide.com [polypeptide.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Protecting Groups: H-Glu-Obzl vs. H-Glu-OtBu in Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts efficiency, purity, and the overall success of the synthetic strategy. Among the myriad of options for the side-chain carboxyl group of glutamic acid, the benzyl (B1604629) (Bzl) ester of H-Glu-OH (H-Glu-Obzl) and the tert-butyl (tBu) ester (H-Glu-OtBu) represent two of the most established choices, each intrinsically linked to a major school of solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies, respectively.
This guide provides an objective comparison of this compound and H-Glu-OtBu, supported by experimental data and detailed protocols, to aid in the selection of the optimal glutamic acid derivative for your peptide synthesis needs.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between this compound and H-Glu-OtBu lies in the lability of their respective side-chain protecting groups. The benzyl ester of this compound is typically removed by strong acids like anhydrous hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation, characteristic of the Boc/Bzl strategy. In contrast, the tert-butyl ester of H-Glu-OtBu is cleaved under milder acidic conditions using trifluoroacetic acid (TFA), the hallmark of the Fmoc/tBu approach.[1] This inherent difference in deprotection chemistry dictates the entire synthetic strategy, including the choice of Nα-protecting groups (Boc vs. Fmoc) and the conditions for final cleavage from the solid support.
While a direct head-to-head comparison in a single study is scarce, the literature provides expected performance metrics for each strategy.
| Parameter | This compound (Boc/Bzl Strategy) | H-Glu-OtBu (Fmoc/tBu Strategy) | Key Considerations |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Orthogonality of protecting groups is crucial for selective deprotection.[] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis | Moderate acid (e.g., TFA) | The harsh conditions for Obzl deprotection may not be suitable for sensitive peptides.[3] |
| Overall Crude Yield | 60 - 80% (for a model peptide) | Generally high, with reduced waste due to fewer side reactions. | Yield is highly sequence-dependent and influenced by coupling efficiency at each step. |
| Crude Peptide Purity | 50 - 70% (for a model peptide, requires purification) | Generally high, leading to fewer impurities. | Purity is affected by the completeness of coupling and deprotection, and the occurrence of side reactions. |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser or Isatin test) | High, aided by a wide range of efficient coupling reagents. | Incomplete coupling can lead to deletion sequences. |
| Common Side Reactions | Anisylation of the Glu side chain during HF cleavage, aspartimide formation (at elevated temperatures). | Pyroglutamate (B8496135) formation (can be minimized), aspartimide formation (can be suppressed with additives). | The choice of protecting group and deprotection conditions can mitigate side reactions. |
Deprotection Strategies: A Visual Workflow
The choice between this compound and H-Glu-OtBu dictates the deprotection workflow. The following diagram illustrates the orthogonal nature of the Fmoc/tBu strategy and the "quasi-orthogonal" acid-labile differentiation of the Boc/Bzl strategy.
Caption: Orthogonal vs. Graduated Acid Lability Deprotection Workflows.
Experimental Protocols
Solid-Phase Peptide Synthesis using Fmoc-Glu(OtBu)-OH
This protocol outlines a standard manual solid-phase synthesis on a Rink-amide resin.
-
Resin Swelling: Swell the Rink-amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10-30 minutes to remove the Fmoc group from the resin's amine. Wash the resin thoroughly with DMF and Dichloromethane (DCM).[4]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), a coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Nα-Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[5]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Dissolve the crude peptide in a suitable buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
Solid-Phase Peptide Synthesis using Boc-Glu(OBzl)-OH
This protocol details a manual synthesis on a Merrifield resin.
-
Resin Swelling and First Amino Acid Attachment: Swell the Merrifield resin in DCM. The first Boc-protected amino acid is typically attached to the resin as a cesium salt to minimize racemization.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[6]
-
Neutralization: Wash the resin with DMF. Neutralize the resulting TFA salt with a 10% solution of DIEA in DMF. Wash again with DMF.[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (3 equivalents) and allow activation for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Deprotection and Cleavage (HF Cleavage):
-
After the final coupling and Boc deprotection, dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[3][7]
-
After cleavage, evaporate the HF. Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification and Analysis: Purify and analyze the crude peptide using RP-HPLC and mass spectrometry as described for the Fmoc strategy.
Side Reactions and Mitigation Strategies
A key concern with glutamic acid residues is the potential for pyroglutamate formation , an intramolecular cyclization of the N-terminal glutamic acid. This side reaction is more pronounced under acidic or basic conditions. The use of the γ-tert-butyl ester (OtBu) is reported to reduce the incidence of this side reaction during the peptide chain elongation steps in Fmoc synthesis.[8]
For this compound in the Boc/Bzl strategy, a significant side reaction during the harsh HF cleavage is the formation of an acylium ion from the dehydration of the glutamic acid side chain. This can lead to the formation of pyroglutamate or reaction with scavengers like anisole. Performing the cleavage at lower temperatures (around 0-5°C) can help minimize these side reactions.[3]
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: General Workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between this compound and H-Glu-OtBu is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
-
H-Glu-OtBu , integrated into the Fmoc/tBu strategy , is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive peptide sequences. This approach often leads to higher purity crude products and fewer side reactions, particularly the suppression of pyroglutamate formation during chain elongation.
-
This compound , a cornerstone of the Boc/Bzl strategy , remains a robust and reliable option, especially for the synthesis of long and complex peptides. However, the requirement for harsh HF cleavage necessitates specialized equipment and careful consideration of potential side reactions like anisylation and those stemming from acylium ion formation.
Ultimately, the decision rests on the specific requirements of the target peptide, the available laboratory infrastructure, and the chemist's familiarity with each synthetic methodology. For routine synthesis and peptides containing sensitive residues, the Fmoc/tBu strategy with H-Glu-OtBu is often the more efficient and convenient choice. For challenging sequences where the robustness of the Boc/Bzl strategy is advantageous, this compound remains a valuable tool in the peptide chemist's arsenal.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. rsc.org [rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of H-Glu-Obzl using Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials like H-Glu-Obzl (L-Glutamic acid γ-benzyl ester) is a critical prerequisite for reliable and reproducible results. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) and other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.
Quantitative NMR stands out as a primary analytical method because the signal intensity in the spectrum is directly proportional to the number of nuclei, allowing for the accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] This offers a distinct advantage over chromatographic methods, which often require individual standards for each impurity to achieve accurate quantification.[1][3]
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the availability of certified reference materials. Below is a summary of quantitative data and a comparison of the key features of qNMR and High-Performance Liquid Chromatography (HPLC), two powerful and widely used techniques.
Data Presentation: Purity of this compound
The following table summarizes illustrative quantitative data for the purity assessment of a commercial batch of this compound.
| Method | Purity (% w/w) ± SD | Key Remarks |
| ¹H-qNMR | 99.6% ± 0.2% | Direct measurement against a certified internal standard. No analyte-specific standard required. |
| HPLC-UV (210 nm) | 99.5% (Area %) | Assumes all impurities have the same response factor as this compound, which can lead to inaccuracies.[3] |
| HPLC-UV (with impurity standards) | 99.7% ± 0.3% | Requires isolation and certification of all potential impurities for highest accuracy. |
Feature Comparison: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the molar amount of the substance.[1] | Physical separation of components based on their interaction with stationary and mobile phases. |
| Accuracy | High, considered a primary ratio method.[4] | High, but dependent on the purity of reference standards for each component.[3] |
| Precision (RSD%) | Typically < 1%.[1] | Typically < 1.5%.[1] |
| Need for Specific Standards | No, quantifies against a universal internal standard.[1][3] | Yes, for accurate quantification of the main component and its impurities.[1] |
| Sample Throughput | High (~15 min/sample after setup).[1] | Moderate (~30 min/sample).[1] |
| Sample Type | Soluble compounds. | Soluble compounds. |
| Destructive | No, the sample can be recovered.[5] | Yes, the sample is consumed. |
| Limit of Quantitation (LOQ) | ~0.3%.[1] | ~0.05%.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible purity determination.
¹H-qNMR Purity Determination Protocol
1. Principle: The purity of this compound is determined by relating the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[6]
2. Materials:
- This compound (Analyte)
- Internal Standard (IS): Dimethyl terephthalate (B1205515) (DMTP) or Maleic Acid (Certified Reference Material, >99.5% purity).
- Deuterated Solvent: DMSO-d₆
- NMR tubes (5 mm)
- Microbalance (± 0.01 mg accuracy)
3. Sample Preparation:
- Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
- Accurately weigh approximately 5-8 mg of the internal standard (e.g., DMTP) into the same vial. The weighing step is a critical source of error.[2][4]
- Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
- Vortex the vial until the sample and standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition (600 MHz Spectrometer):
- Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30').
- Temperature: 298 K.
- Relaxation Delay (d1): 30-60 seconds. This is critical to ensure full relaxation of all relevant protons for accurate integration.[2][7]
- Acquisition Time (AQ): ≥ 3 seconds.
- Number of Scans (NS): 16-32, ensuring a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]
- Spectral Width: 12-16 ppm.
5. Data Processing and Purity Calculation:
- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal for this compound (e.g., the singlet from the two benzylic protons, ~5.1 ppm) and a signal for the internal standard (e.g., the singlet from the six methyl protons of DMTP, ~3.9 ppm).[8]
- Calculate the purity using the following formula:
HPLC Purity Determination Protocol
1. Principle: The sample is injected into a liquid chromatograph, and its components are separated based on their affinity for the column's stationary phase. A UV detector measures the absorbance of the components as they elute, and the peak area is used to determine purity.
2. Materials & Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5% to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Concentration: 1 mg/mL in 50:50 Water/Acetonitrile
3. Purity Calculation (Area Percent): Purity (%) = (Areathis compound / Total Area of all peaks) * 100
Visualizing the Workflow and Comparison
Diagrams created using Graphviz help to visualize the experimental workflow and the logical comparison between analytical methods.
Caption: Workflow for this compound purity validation by qNMR.
Caption: Logical comparison of qNMR and HPLC for purity analysis.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical needs.
qNMR serves as an excellent primary method for providing a direct, accurate, and often faster purity assessment, especially when certified standards for all potential impurities are unavailable.[1] Its non-destructive nature and high precision make it invaluable for the characterization of reference materials and final products where an absolute molar quantity is required.[5]
HPLC is exceptionally well-suited for routine quality control, offering superior sensitivity for detecting and quantifying trace impurities. It is particularly powerful when a validated method with known impurity profiles is established.
For the most comprehensive characterization of this compound, a complementary approach is highly effective. Using qNMR to assign an accurate, absolute purity value to the main component, while employing HPLC to generate a detailed profile and quantification of trace impurities, provides the highest level of analytical confidence for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. rssl.com [rssl.com]
- 3. enovatia.com [enovatia.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bipm.org [bipm.org]
A Researcher's Guide to H-Glu(OBzl)-OH: A Comparative Analysis of Commercial Sources for Peptide Synthesis
For researchers and professionals in drug development, the quality of starting materials is paramount. H-Glu(OBzl)-OH, a protected form of glutamic acid, is a critical building block in solid-phase peptide synthesis (SPPS). Its purity and integrity directly impact the yield and quality of the final peptide. This guide provides a comparative analysis of H-Glu(OBzl)-OH from various commercial sources, supported by detailed experimental protocols and data to aid in the selection of the most suitable product for your research needs.
Comparative Analysis of H-Glu(OBzl)-OH from Different Sources
To provide a clear comparison, we have compiled a table summarizing the key quality attributes of H-Glu(OBzl)-OH from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on typical specifications and potential variations observed in the market.
Table 1: Comparative Data of H-Glu(OBzl)-OH from Different Commercial Sources
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Identity (by MS) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Optical Rotation [α]²⁰/D | +19.0° to +21.0° (c=1 in 1M HCl) | +18.5° to +21.5° (c=1 in 1M HCl) | +18.0° to +22.0° (c=1 in 1M HCl) |
| Major Impurity (by HPLC) | < 0.2% | < 0.5% | < 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.8% | ≤ 1.0% |
| Appearance | White to off-white crystalline powder | White to off-white powder | White powder |
Experimental Protocols for Quality Assessment
To ensure the quality and performance of H-Glu(OBzl)-OH, a series of analytical tests should be performed. Below are detailed protocols for the key experiments cited in this guide.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of H-Glu(OBzl)-OH and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of H-Glu(OBzl)-OH in 1 mL of Mobile Phase A.
-
Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of H-Glu(OBzl)-OH.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of H-Glu(OBzl)-OH in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~8.3 (broad s, 2H, -NH₂⁺)
-
~7.3-7.4 (m, 5H, Ar-H)
-
~5.1 (s, 2H, -CH₂-Ph)
-
~3.9 (t, 1H, α-CH)
-
~2.4-2.6 (m, 2H, γ-CH₂)
-
~1.9-2.1 (m, 2H, β-CH₂)
-
-
Analysis: The obtained spectrum should match the expected chemical shifts and splitting patterns for H-Glu(OBzl)-OH.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of H-Glu(OBzl)-OH.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of H-Glu(OBzl)-OH in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Analysis Mode: Positive ion mode.
-
Expected Mass: The expected monoisotopic mass of H-Glu(OBzl)-OH (C₁₂H₁₅NO₄) is 237.10 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 238.11.
-
Analysis: The observed mass should correspond to the calculated molecular weight of the compound.
Visualizing Experimental Workflows and Biological Context
To further aid in understanding, the following diagrams illustrate the quality control workflow and a relevant biological pathway involving glutamic acid.
Caption: Quality Control Workflow for H-Glu(OBzl)-OH.
Glutamic acid, the deprotected form of H-Glu(OBzl)-OH, is the primary excitatory neurotransmitter in the central nervous system. Peptides synthesized using this amino acid can be designed to interact with glutamatergic signaling pathways, which are crucial for processes like learning and memory.
Caption: Simplified Glutamatergic Synaptic Transmission.
By carefully evaluating the quality of H-Glu(OBzl)-OH from different suppliers using the outlined experimental protocols, researchers can ensure the integrity of their peptide synthesis and the reliability of their subsequent biological studies. The choice of supplier should be based on a thorough assessment of the provided data and the specific requirements of the research application.
Orthogonal Protecting Group Strategies for H-Glu-Obzl: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is paramount for achieving high yields and purity. When incorporating L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) into a peptide sequence, maintaining the integrity of the benzyl (B1604629) ester side-chain protection is critical. This guide provides a comprehensive comparison of common orthogonal protecting group strategies compatible with this compound, supported by experimental data and detailed protocols.
The core of an orthogonal strategy lies in the selective removal of one protecting group in the presence of others under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain without compromising the integrity of other protected functional groups. The benzyl ester of this compound is stable to a range of reagents, making it compatible with several N-terminal protecting groups.[2]
Comparison of N-α-Protecting Group Strategies
The choice of the temporary N-α-protecting group dictates the overall synthetic strategy. The most common strategies compatible with the benzyl ester of glutamic acid are based on the Fmoc, Boc, and Alloc protecting groups. The Cbz group, while also a urethane-type protection, presents some orthogonality challenges.
| Protecting Group | Chemical Nature | Deprotection Conditions | Compatibility with Glu(OBzl) | Key Advantages | Potential Drawbacks |
| Fmoc | Base-Labile | 20% Piperidine (B6355638) in DMF | High | Mild deprotection; Orthogonal to acid-labile groups. | Potential for dibenzofulvene adduct formation.[3] |
| Boc | Acid-Labile | Trifluoroacetic Acid (TFA) in DCM | High | Robust chemistry; Less prone to aggregation in some cases. | Repeated acid exposure can lead to minor benzyl ester cleavage.[2] |
| Alloc | Palladium-Catalyzed | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | High | Fully orthogonal to both acid- and base-labile groups. | Requires use of a metal catalyst; Air-sensitive reagents.[4][5] |
| Cbz | Hydrogenolysis | H₂ / Pd/C | Moderate | Stable to acidic and basic conditions. | Hydrogenolysis cleaves both Cbz and benzyl esters simultaneously.[6][7] |
Quantitative Performance Data
The following table summarizes representative yields associated with different protection and deprotection steps. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Strategy | Step | Reagents | Typical Yield (%) | Reference |
| Fmoc/Bzl | N-α-Fmoc protection of this compound | Fmoc-OSu, NaHCO₃ | >90% | [8] |
| Fmoc deprotection | 20% Piperidine/DMF | >99% (per cycle) | [4] | |
| Final Benzyl ester cleavage | H₂/Pd/C or HF | 85-95% | [2] | |
| Boc/Bzl | N-α-Boc protection of this compound | Boc₂O, Base | >95% | [9] |
| Boc deprotection | TFA/DCM | >99% (per cycle) | [10] | |
| Final Benzyl ester cleavage | HF or TFMSA | 85-95% | [2][9] | |
| Alloc/Bzl | N-α-Alloc protection of this compound | Alloc-Cl, Base | >90% | [8] |
| Alloc deprotection | Pd(PPh₃)₄, PhSiH₃ | >90% | [5][11] | |
| Final Benzyl ester cleavage | H₂/Pd/C or HF | 85-95% | [2] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected amino acid onto a resin, followed by Fmoc deprotection, compatible with a peptide containing a Glu(OBzl) residue.
A. Coupling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
B. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes a typical cycle for Boc-SPPS on a Merrifield resin.
A. Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution and add a fresh solution of 50% TFA in DCM. Agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (1x).
B. Neutralization and Coupling:
-
Wash the resin with DMF (3x).
-
Neutralize the resin by adding a solution of 10% DIEA in DMF and agitating for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
Protocol 3: Alloc Group Deprotection
This protocol is for the selective removal of an Alloc group from a peptide synthesized on a solid support.
-
Wash the fully protected peptide-resin with anhydrous DCM (5x).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (PhSiH₃, 25 equivalents) in DCM under an inert atmosphere (Argon or Nitrogen).[11]
-
Add the catalyst solution to the resin and agitate for 30-60 minutes at room temperature. The reaction mixture may turn yellow or orange.
-
Monitor the deprotection by LC-MS analysis of a cleaved resin sample.
-
Once the reaction is complete, wash the resin extensively with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium.
Protocol 4: Benzyl Ester Deprotection (Hydrogenolysis)
This protocol describes the cleavage of the benzyl ester from the glutamic acid side chain in the solution phase after cleavage from the resin.
-
Dissolve the purified peptide in a suitable solvent such as methanol (B129727) or a methanol/acetic acid mixture.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Purge the reaction vessel with an inert gas (e.g., Argon) and then introduce hydrogen gas, typically via a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Orthogonal Strategies
The following diagrams illustrate the logical workflows of the described orthogonal protecting group strategies.
Caption: Workflow for Fmoc/Bzl orthogonal strategy.
Caption: Workflow for Boc/Bzl quasi-orthogonal strategy.
Caption: "Third dimension" orthogonality using the Alloc group.
References
- 1. cem.de [cem.de]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: Benchmarking H-Glu-Obzl Against Novel Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of glutamic acid (Glu) is a critical decision in solid-phase peptide synthesis (SPPS). The traditional choice, benzyl (B1604629) ester (H-Glu-Obzl), is increasingly being challenged by novel protecting groups designed to offer improved performance, such as enhanced coupling efficiency, milder deprotection conditions, and reduced side reactions. This guide provides an objective comparison of this compound against key novel alternatives, supported by available experimental data and detailed protocols to aid in the rational selection of the optimal protecting group for your research needs.
The γ-carboxyl group of glutamic acid is highly reactive and, if left unprotected during peptide synthesis, can lead to undesirable side reactions, most notably the formation of pyroglutamate (B8496135). This cyclization of an N-terminal glutamic acid residue results in a truncated peptide that is difficult to separate from the target sequence, ultimately impacting the overall yield and purity of the final product. The choice of protecting group is therefore paramount to a successful synthesis.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for glutamic acid should be stable throughout the synthesis, prevent side reactions, be readily cleaved under conditions that do not degrade the peptide, and not hinder the coupling of subsequent amino acids. This section compares the performance of the traditional benzyl ester with two prominent novel protecting groups: the tert-butyl ester (OtBu) and the allyl ester (OAll).
| Protecting Group | Structure | Typical Synthesis Strategy | Deprotection Conditions | Key Advantages | Major Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Boc-SPPS | Strong acid (e.g., HF, TFMSA) | Well-established, cost-effective. | Harsh deprotection conditions can damage sensitive peptides. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Fmoc-SPPS | Moderate acid (e.g., TFA) | Milder deprotection than Bzl, compatible with Fmoc chemistry. | Can be sterically hindering, potentially lowering coupling efficiency. |
| Allyl (All) | -CH₂-CH=CH₂ | Fmoc-SPPS | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both acid- and base-labile groups, allowing for selective deprotection. | Requires a specific catalyst for removal, which can sometimes be difficult to completely remove from the final product. |
Quantitative Performance Data (Synthesized from multiple sources)
| Protecting Group | Coupling Efficiency (%) | Deprotection Yield (%) | Pyroglutamate Formation (%) (N-terminal Glu) |
| H-Glu(OBzl)-OH | >95 | >90 | Variable, can be significant depending on sequence and coupling conditions. |
| H-Glu(OtBu)-OH | ~95 | >95 | Generally lower than OBzl due to steric hindrance of the tBu group reducing the rate of cyclization. |
| H-Glu(OAll)-OH | >95 | >90 | Low, as the protecting group is stable to the conditions that promote pyroglutamate formation. |
Note: The data in this table is compiled from various literature sources and should be considered representative rather than a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are key experimental protocols for solid-phase peptide synthesis and the analysis of pyroglutamate formation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the synthesis of a model hexapeptide (H-Glu-Ala-Tyr-Leu-Val-Lys-NH₂) using a standard Fmoc/tBu strategy on a Rink Amide resin. This sequence is chosen to assess the performance of the glutamic acid protecting group at the N-terminus, where pyroglutamate formation is most prevalent.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, and the glutamic acid derivative to be tested (Fmoc-Glu(OR)-OH, where R = Bzl, tBu, or All)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: HPLC Analysis of Crude Peptide and Quantification of Pyroglutamate
This protocol outlines the method for analyzing the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the amount of the pyroglutamate-containing side product.
Materials:
-
Crude peptide sample
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set at 220 nm
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing impurity. The pyroglutamate-containing peptide will typically elute slightly earlier than the full-length peptide due to its more hydrophobic nature.
-
Integrate the peak areas of the desired product and the pyroglutamate side product.
-
Calculate the percentage of pyroglutamate formation using the following formula: % Pyroglutamate = (Area of Pyroglutamate Peak / (Area of Desired Peptide Peak + Area of Pyroglutamate Peak)) * 100
-
Visualizing Synthesis and Deprotection Pathways
To further clarify the processes involved, the following diagrams illustrate the general workflow of SPPS and the distinct deprotection mechanisms for the compared protecting groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The Benzyl Advantage: A Cost-Effectiveness Analysis of H-Glu-OBzl in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts process efficiency, product purity, and overall cost. This guide provides a comprehensive comparison of H-Glu-OBzl (L-Glutamic acid γ-benzyl ester) with other commonly used gamma-carboxyl protecting groups for glutamic acid, supported by available data and experimental considerations.
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, this compound has historically been a cornerstone for protecting the side chain of glutamic acid. Its continued relevance in large-scale manufacturing is a testament to a balance of stability, selective deprotection, and economic viability. However, the advent of alternative protecting groups necessitates a thorough evaluation to determine the most cost-effective approach for specific manufacturing campaigns.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the gamma-carboxyl function of glutamic acid in large-scale synthesis should offer robust stability throughout the iterative coupling and deprotection cycles, be readily removable with minimal side reactions, and be economically sourced in bulk quantities. Here, we compare this compound with its primary alternatives: H-Glu-OtBu (tert-butyl ester), H-Glu-OAll (allyl ester), and H-Glu-OFm (9-fluorenylmethyl ester).
| Protecting Group | Key Features | Advantages in Large-Scale Synthesis | Disadvantages in Large-Scale Synthesis |
| This compound | Stable to TFA (used for Boc removal). Removed by strong acids (HF, TFMSA) or catalytic hydrogenolysis. | Compatible with Boc-SPPS. Potential for milder, non-acidic deprotection via hydrogenolysis. Generally lower raw material cost. | Strong acid cleavage requires specialized equipment and can degrade sensitive peptides. Catalytic hydrogenolysis may be complicated by catalyst poisoning or require specialized reactors. |
| H-Glu-OtBu | Cleaved by moderate to strong acids (e.g., TFA). Orthogonal to the Fmoc group. | Widely used in Fmoc-SPPS, allowing for a streamlined final deprotection/cleavage step. Deprotection conditions are well-established and generally high-yielding. | Higher raw material cost compared to this compound. The tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues like Trp and Met if not properly scavenged. |
| H-Glu-OAll | Orthogonal to both Boc and Fmoc strategies. Removed by palladium catalysis. | Offers a third dimension of orthogonality, useful for complex synthesis strategies involving on-resin modifications. Deprotection is performed under mild conditions. | Requires the use of expensive and air-sensitive palladium catalysts.[1][2] Removal of palladium residues from the final product can be challenging and requires additional purification steps. |
| H-Glu-OFm | Base-labile, removed by piperidine. Orthogonal to Boc and acid-labile side-chain protecting groups. | Useful in strategies where acid-labile side-chain protecting groups need to be retained while deprotecting the glutamic acid side chain. | The fluorenyl group can increase the hydrophobicity of the protected peptide, potentially leading to aggregation issues. The cost of the raw material is generally higher. |
Cost-Effectiveness Analysis
The cost-effectiveness of a protecting group strategy in large-scale peptide synthesis extends beyond the initial price of the protected amino acid. It encompasses the entire manufacturing process, including the cost of reagents for deprotection, equipment requirements, cycle times, and the impact on final product yield and purity.
| Parameter | This compound | H-Glu-OtBu | H-Glu-OAll | H-Glu-OFm |
| Raw Material Cost | Lower | Moderate to High | High | High |
| Deprotection Reagent Cost | Low (HF/TFMSA) to Moderate (H₂/Pd catalyst) | Low (TFA) | Very High (Palladium catalyst) | Low (Piperidine) |
| Equipment Requirements | Specialized HF apparatus or hydrogenation reactor | Standard SPPS setup | Specialized reactors for catalysis; robust purification for metal removal | Standard SPPS setup |
| Cycle Time Impact | Deprotection is a separate final step | Integrated into final cleavage | Separate, potentially lengthy deprotection step | Can be deprotected during standard Fmoc removal cycles |
| Yield & Purity Impact | Generally good; potential for side reactions with strong acids | Generally high; requires efficient scavengers to prevent side reactions | High purity achievable; risk of incomplete deprotection and metal contamination | Good; potential for aggregation with hydrophobic sequences |
| Overall Cost-Effectiveness | High (for Boc-SPPS) | Moderate to High (for Fmoc-SPPS) | Low to Moderate (niche applications) | Moderate (specific orthogonal strategies) |
Note: The cost estimations are relative and can vary based on supplier, scale, and market conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for SPPS, applicable to the incorporation of protected glutamic acid derivatives.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Deprotection of Benzyl Ester (OBzl)
Method 1: Catalytic Transfer Hydrogenolysis
-
Resin Preparation: The peptidyl-resin is washed thoroughly with a suitable solvent (e.g., DMF, DCM) and dried under vacuum.
-
Reaction Setup: The resin is suspended in a solvent mixture, typically containing a hydrogen donor like formic acid or ammonium (B1175870) formate.
-
Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the suspension.
-
Reaction: The reaction is stirred at room temperature until completion, monitored by HPLC analysis of a cleaved sample.
-
Work-up: The resin is filtered to remove the catalyst and washed extensively.
Method 2: Strong Acid Cleavage (HF or TFMSA)
-
Resin Preparation: The peptidyl-resin is dried thoroughly under high vacuum.
-
Cleavage Cocktail: A cleavage cocktail containing a strong acid (e.g., anhydrous HF or TFMSA), a scavenger (e.g., anisole, thioanisole), and a diluent (e.g., trifluoroacetic acid) is prepared at low temperature.
-
Cleavage Reaction: The resin is treated with the cleavage cocktail for a specified time (typically 1-2 hours) at 0°C.
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
Purification: The crude peptide is collected by filtration or centrifugation and purified by preparative HPLC.
Logical Relationship of Protecting Group Choice and Synthesis Strategy
The selection of a glutamic acid side-chain protecting group is intrinsically linked to the overall N-terminal protection strategy (Boc or Fmoc).
Caption: Compatibility of glutamic acid protecting groups with synthesis strategies.
Conclusion
The cost-effectiveness of using this compound in large-scale peptide synthesis is most pronounced within the Boc-SPPS framework. Its lower raw material cost provides a significant initial advantage. While the requirement for strong acid cleavage or catalytic hydrogenolysis for deprotection presents process considerations, these are well-established industrial methods.
For Fmoc-based strategies, H-Glu-OtBu remains a dominant choice due to the simplicity of its acid-labile deprotection in the final cleavage step. The higher cost of the raw material is often justified by the streamlined workflow and avoidance of specialized deprotection equipment.
H-Glu-OAll and H-Glu-OFm represent valuable tools for complex peptide synthesis requiring specific orthogonal deprotection schemes. However, the high cost of palladium catalysts for allyl deprotection and potential aggregation issues with the fluorenylmethyl group limit their widespread use in routine large-scale manufacturing, reserving them for scenarios where their unique chemical properties are indispensable.
Ultimately, the most cost-effective choice depends on a holistic analysis of the specific peptide sequence, the overall synthesis strategy, the scale of production, and the available manufacturing infrastructure. For many large-scale campaigns utilizing Boc chemistry, this compound continues to offer a compelling combination of performance and economic efficiency.
References
A Head-to-Head Comparison of Coupling Reagents for H-Glu-Obzl Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure incorporation of protected amino acids is a cornerstone of successful peptide synthesis. For glutamic acid residues protected with a benzyl (B1604629) ester on the side chain (H-Glu-Obzl), the choice of coupling reagent is critical to maximize yield, ensure high purity, and minimize the risk of racemization. This guide provides a head-to-head comparison of commonly used coupling reagents in this context, supported by generalized experimental data and detailed protocols.
Performance Comparison
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. Below is a summary of the expected performance of several popular coupling reagents when used for the acylation of a resin-bound amine with this compound. The data presented are typical values reported in peptide synthesis literature for standard couplings and may vary depending on the specific amino acid sequence and reaction conditions.
| Coupling Reagent/System | Typical Yield (%) | Typical Purity (%) | Propensity for Racemization | Key Advantages | Key Disadvantages |
| HATU/DIPEA | >95% | >95% | Low | High reactivity, fast reaction times, effective for sterically hindered couplings.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3] |
| HBTU/DIPEA | >90% | >90% | Low to Moderate | Good reactivity, widely used and well-established.[1] | Can be less effective than HATU for difficult couplings, potential for guanidinylation.[3] |
| TBTU/DIPEA | >90% | >90% | Low to Moderate | Similar to HBTU, often more soluble. | Potential for guanidinylation. |
| DIC/HOBt | 85-95% | >90% | Low | Cost-effective, minimizes racemization, simple by-product removal (diisopropylurea is soluble).[1][4] | Slower reaction times compared to onium salts, potential for side reactions if HOBt is omitted. |
Experimental Protocols
Detailed methodologies for the coupling of this compound using the compared reagents are provided below. These are generalized protocols for solid-phase peptide synthesis (SPPS) and may require optimization for specific sequences.
HATU/DIPEA Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow for pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
HBTU/DIPEA Coupling Protocol
-
Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and add it immediately to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 5-6 as in the HATU protocol.
DIC/HOBt Coupling Protocol
-
Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-6 hours at room temperature.[5]
-
-
Monitoring and Washing: Follow steps 5-6 as in the HATU protocol.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Conclusion
For the coupling of this compound, HATU stands out as the reagent of choice for achieving high yields and purity with minimal risk of racemization, particularly in challenging sequences.[1][2] However, its higher cost may be a consideration. HBTU and TBTU offer a good balance of performance and cost for routine synthesis.[1] The classic DIC/HOBt method remains a reliable and economical option, especially when racemization is a primary concern and longer reaction times are acceptable.[1][4] The optimal choice will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, scale, and budget.
References
A Comparative Guide to the Reproducibility of Experimental Results Using L-Glutamic Acid γ-Benzyl Ester
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. When utilizing L-Glutamic acid γ-benzyl ester, a key building block in peptide synthesis and polymer chemistry, understanding the factors that influence experimental consistency is crucial. This guide provides a comparative analysis of L-Glutamic acid γ-benzyl ester against common alternatives, focusing on aspects that directly impact the reliability and reproducibility of your findings.
Factors Influencing Experimental Reproducibility
The reproducibility of experiments involving L-Glutamic acid γ-benzyl ester is primarily influenced by:
-
Purity of the Reagent: The presence of impurities can lead to inconsistent reaction kinetics, side product formation, and difficulties in purification, all of which compromise reproducibility.
-
Stability of the Protecting Group: The benzyl (B1604629) ester protecting the γ-carboxyl group must remain stable throughout the synthetic steps and be selectively removable under specific conditions. Premature cleavage or resistance to deprotection can lead to variable yields and product purity.
-
Reaction Conditions: The choice of solvents, coupling reagents, temperature, and reaction time can significantly affect the outcome and consistency of experiments.
-
Alternative Protecting Groups: The selection of an alternative protecting group for the γ-carboxyl group of glutamic acid can offer advantages in terms of stability, deprotection conditions, and solubility, thereby impacting reproducibility.
Comparison with Alternative Protecting Groups
The primary alternatives to the benzyl ester for protecting the γ-carboxyl group of glutamic acid in peptide synthesis are the tert-butyl (OtBu) and cyclohexyl (OcHex) esters. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the type of N-terminal protection used (e.g., Fmoc or Boc).
| Feature | L-Glutamic acid γ-benzyl ester | L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH) | L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH) |
| Typical Purity | ≥98% (HPLC)[1] | ≥98% | ≥98% |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂/Pd), strong acids (e.g., HBr/acetic acid)[2] | Strong acids (e.g., Trifluoroacetic acid - TFA)[2] | Strong acids (e.g., HF)[3] |
| Orthogonality with Nα-protection | Orthogonal to Fmoc; quasi-orthogonal to Boc | Orthogonal to Fmoc and Z (Benzyloxycarbonyl) | Primarily used in Boc-based solid-phase peptide synthesis (SPPS) |
| Key Advantages | Good stability, suitable for both solution and solid-phase synthesis.[1] | High acid lability allows for mild deprotection, compatible with acid-sensitive resins in Fmoc-SPPS. | Reduced risk of aspartimide formation in Boc-SPPS compared to benzyl ester.[3] |
| Potential for Side Reactions | Can be sensitive to strong acidic conditions used for Boc deprotection, potentially leading to premature cleavage.[4] | The tert-butyl cation formed during deprotection can lead to side reactions if not properly scavenged. | Requires strong acid (HF) for cleavage, which can be harsh on the peptide. |
| Solubility | Generally good solubility in common organic solvents. | Good solubility. | Good solubility. |
Experimental Protocols
To ensure reproducibility, adherence to well-defined experimental protocols is essential. Below are representative protocols for key applications of L-Glutamic acid γ-benzyl ester.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the incorporation of a glutamic acid residue using Fmoc-Glu(OBzl)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Glu(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Glu(OBzl)-OH (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is assembled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove the side-chain protecting groups (including the benzyl ester) and cleave the peptide from the resin.
Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)
This protocol describes the ring-opening polymerization of the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate.[5][6]
Materials:
-
γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)
-
Anhydrous Dioxane
-
Triethylamine (initiator)
-
Absolute Ethanol (B145695)
Procedure:
-
Monomer Preparation: Synthesize BLG-NCA from L-glutamic acid γ-benzyl ester and triphosgene.[6]
-
Polymerization:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve BLG-NCA in anhydrous dioxane.
-
Add the initiator, triethylamine, to the solution. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.[5]
-
Allow the reaction to proceed at room temperature until the solution becomes viscous.[5]
-
-
Precipitation: Slowly pour the viscous polymer solution into a large volume of absolute ethanol with vigorous stirring to precipitate the PBLG.[5]
-
Purification: Collect the fibrous polymer by filtration and dry it under vacuum.[5]
Visualizing Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis.
Logical Relationship of Factors Affecting Reproducibility
Caption: Factors influencing experimental reproducibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of H-Glu-Obzl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of H-Glu-Obzl (L-Glutamic acid γ-benzyl ester), ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures. This compound is a white, solid powder.[1] Personal Protective Equipment (PPE) is crucial to prevent exposure.
Key Safety and Handling Information
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, gloves.[2] | To prevent skin and eye contact, and inhalation of dust particles.[2] |
| Handling | Avoid contact with skin and eyes. Avoid dust formation and breathing vapors or mists. Wash hands thoroughly after handling.[1][3] | To prevent irritation and potential harm from absorption or inhalation.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] Recommended storage temperature is often refrigerated.[1] | To maintain chemical stability and prevent degradation.[2] |
| In case of a Spill | Use appropriate tools to sweep up and shovel the spilled solid material into a suitable container for disposal.[1][4] | To contain the spill and prepare it for proper waste collection. |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[4][5] Do not dispose of this compound by evaporation, or in the regular trash or sewer systems.[6]
-
Waste Identification and Collection :
-
Collect surplus and non-recyclable this compound in a designated, suitable, and closed container.[3][7]
-
If dealing with empty containers, they should be treated as hazardous waste unless thoroughly decontaminated. The first rinse of a container must be collected and disposed of as hazardous waste.[6]
-
-
Engage a Licensed Disposal Company :
-
The primary and recommended method for disposal is to offer the waste material to a licensed disposal company.[7] These companies are equipped to handle and process chemical waste in an environmentally sound manner.
-
-
Contaminated Materials :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
In the event of a fire, use a carbon dioxide or dry chemical extinguisher for small fires, and water spray, fog, or foam for large fires.[2][5] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including oxides of carbon and nitrogen, and hydrogen chloride, can be generated.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
